molecular formula C11H8N2O B13119127 5-Phenylpyrimidine-2-carbaldehyde

5-Phenylpyrimidine-2-carbaldehyde

Katalognummer: B13119127
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: PSBCJDSTLVDCGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Phenylpyrimidine-2-carbaldehyde is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate for constructing more complex molecules with potential biological activity. Researchers utilize this aldehyde functional group in various reactions, such as condensations and nucleophilic additions, to create libraries of compounds for screening. Although specific, direct studies on 5-Phenylpyrimidine-2-carbaldehyde are limited in the public domain, research on its structural isomer, 2-Phenylpyrimidine-5-carbaldehyde (CAS 130161-46-5), demonstrates the research potential of the phenylpyrimidine scaffold . This scaffold is of significant interest in drug discovery. For instance, 2-phenylpyrimidine derivatives have been designed and synthesized as potent inhibitors of Phosphodiesterase-4 (PDE4), a key target for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) . In these studies, the phenylpyrimidine core is a central pharmacophore, and the aldehyde group at the 5-position can be further modified to optimize binding and efficacy . Furthermore, recent research has identified novel 2-phenylpyrimidine derivatives as a new structural class of antifungal agents . These compounds function by inhibiting the fungal enzyme CYP51 (lanosterol 14α-demethylase), a crucial target in ergosterol biosynthesis . The strategic incorporation of the pyrimidine ring has been shown to improve antifungal activity, highlighting the scaffold's utility in addressing invasive fungal infections . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C11H8N2O

Molekulargewicht

184.19 g/mol

IUPAC-Name

5-phenylpyrimidine-2-carbaldehyde

InChI

InChI=1S/C11H8N2O/c14-8-11-12-6-10(7-13-11)9-4-2-1-3-5-9/h1-8H

InChI-Schlüssel

PSBCJDSTLVDCGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)C=O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 5-Phenylpyrimidine-2-carbaldehyde and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of phenylpyrimidine carbaldehydes, with a primary focus on the medicinally significant isomer, 2-phenylpyrimidine-5-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction: The Phenylpyrimidine Scaffold

The phenylpyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of nitrogen atoms allow for diverse intermolecular interactions with biological targets, making it a cornerstone in the design of novel therapeutics. The introduction of a reactive carbaldehyde (CHO) group onto this scaffold creates a versatile synthetic intermediate, 5-phenylpyrimidine-2-carbaldehyde and its isomers, which serve as key building blocks for a wide array of more complex molecules.[3][4] These compounds are particularly valued in the synthesis of inhibitors for enzymes such as phosphodiesterase 4 (PDE4) and for the development of novel antifungal agents.[1][5]

Physicochemical Properties

While the specific isomer 5-phenylpyrimidine-2-carbaldehyde is less commonly documented, extensive data is available for the closely related and synthetically more prevalent isomer, 2-phenylpyrimidine-5-carbaldehyde . The information presented herein will primarily focus on this isomer (CAS No. 130161-46-5).[3][6]

At ambient conditions, 2-phenylpyrimidine-5-carbaldehyde is a solid.[3] It exhibits moderate solubility in common organic solvents, a property that facilitates its use in a variety of reaction conditions.[3]

Table 1: Physicochemical Properties of 2-Phenylpyrimidine-5-carbaldehyde

PropertyValueSource(s)
CAS Number 130161-46-5[3][6]
Molecular Formula C₁₁H₈N₂O[3][6]
Molecular Weight 184.20 g/mol [3][6]
Appearance Solid (e.g., Powder)[3]
Solubility Moderately soluble in organic solvents.[3]
Predicted XlogP 1.3[7]

Synthesis of 2-Phenylpyrimidine-5-carbaldehyde

The synthesis of 2-phenylpyrimidine-5-carbaldehyde is typically achieved through a multi-step process, often starting from the corresponding carboxylic acid ester, which is then hydrolyzed and subsequently oxidized to the aldehyde. A common and efficient method for the synthesis of the precursor, 2-substituted pyrimidine-5-carboxylic esters, involves the condensation of amidinium salts with a propen-1-ol derivative.[8][9]

Synthesis_Workflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Oxidation Amidinium_Salt Amidinium Salt Ester Ethyl 2-phenylpyrimidine- 5-carboxylate Amidinium_Salt->Ester Condensation Propenol_Derivative Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate Propenol_Derivative->Ester Carboxylic_Acid 2-Phenylpyrimidine- 5-carboxylic acid Ester->Carboxylic_Acid NaOH, H₂O/MeOH Aldehyde 2-Phenylpyrimidine- 5-carbaldehyde Carboxylic_Acid->Aldehyde Oxidizing Agent

Caption: General synthetic workflow for 2-phenylpyrimidine-5-carbaldehyde.

Experimental Protocol: Synthesis of Ethyl 2-Phenylpyrimidine-5-carboxylate

This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[8][9]

Materials:

  • Benzamidinium chloride

  • Sodium 3,3-diethoxy-2-ethoxycarbonylpropen-1-olate (prepared from condensation of ethyl formate and ethyl 3,3-diethoxypropionate with a base like sodium ethoxide)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of sodium 3,3-diethoxy-2-ethoxycarbonylpropen-1-olate (1.0 eq) in anhydrous DMF, add benzamidinium chloride (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[9]

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 2-phenylpyrimidine-5-carboxylate.[9]

Subsequent Steps: Hydrolysis and Oxidation

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid, typically using a base such as sodium hydroxide in a mixture of water and methanol.[10][11] The final step, the oxidation of the corresponding alcohol (which can be obtained by reduction of the carboxylic acid) or directly from a related precursor to the aldehyde, can be achieved using various oxidizing agents. For instance, the synthesis of 2-chloropyrimidine-5-carbaldehyde has been reported via the oxidation of 2-chloro-5-vinylpyrimidine using osmium tetroxide and sodium periodate.[12] Milder oxidation methods starting from the corresponding alcohol are generally preferred to avoid over-oxidation to the carboxylic acid.

Chemical Reactivity and Spectroscopic Characterization

The chemical reactivity of 2-phenylpyrimidine-5-carbaldehyde is dominated by the electrophilic nature of the aldehyde group and the electron-deficient pyrimidine ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations:

  • Nucleophilic Addition and Condensation: The carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols, imines, and other derivatives. It readily undergoes condensation reactions with amines and related compounds.[3][4]

  • Wittig Reaction: This aldehyde can participate in Wittig reactions to form alkenes, providing a powerful tool for carbon-carbon bond formation.[13]

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using a range of oxidizing agents.[14]

Reactivity cluster_reactions Key Reactions Aldehyde 2-Phenylpyrimidine- 5-carbaldehyde Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard, Organolithium) Aldehyde->Nucleophilic_Addition R-MgX or R-Li Condensation Condensation (e.g., with amines) Aldehyde->Condensation R-NH₂ Wittig Wittig Reaction (with phosphonium ylides) Aldehyde->Wittig Ph₃P=CHR Oxidation Oxidation Aldehyde->Oxidation [O]

Caption: Key reactions of the aldehyde group in 2-phenylpyrimidine-5-carbaldehyde.

Spectroscopic Profile

The structural elucidation of 2-phenylpyrimidine-5-carbaldehyde and its derivatives relies heavily on spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 2-Phenylpyrimidine-5-carbaldehyde

TechniqueExpected Features
¹H NMR - Aldehyde proton (CHO) singlet around δ 9.5-10.5 ppm. - Singlet for the pyrimidine proton at the 4- or 6-position. - Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the phenyl group protons.
¹³C NMR - Carbonyl carbon (C=O) signal in the range of δ 180-200 ppm. - Signals for the aromatic carbons of the pyrimidine and phenyl rings in the δ 120-170 ppm region.
IR Spectroscopy - Strong carbonyl (C=O) stretching absorption around 1680-1710 cm⁻¹.[15] - C-H stretching of the aldehyde group around 2720 and 2820 cm⁻¹.[15] - Aromatic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 184.06.

Note: Predicted mass spectrometry data for [M+H]⁺ is m/z 185.07094.[7]

Applications in Drug Discovery and Organic Synthesis

2-Phenylpyrimidine-5-carbaldehyde is a valuable intermediate in the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.

  • PDE4 Inhibitors: Derivatives of 2-phenylpyrimidine have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD).[1] The carbaldehyde group allows for the introduction of various side chains to optimize binding and activity.

  • Antifungal Agents: The 2-phenylpyrimidine scaffold has been utilized in the design of novel antifungal agents that target the fungal cytochrome P450 enzyme CYP51.[5]

  • Building Block for Fused Heterocycles: The reactivity of the aldehyde and the pyrimidine ring can be exploited to construct more complex, fused heterocyclic systems, which are of great interest in medicinal chemistry.[4]

  • Herbicidal Activity: Phenylpyrimidine derivatives have also been investigated for their herbicidal properties.[2]

Safety and Handling

Aldehydes, in general, can be irritants and may pose health risks.[3] It is recommended to handle 2-phenylpyrimidine-5-carbaldehyde in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

5-Phenylpyrimidine-2-carbaldehyde and its isomers, particularly 2-phenylpyrimidine-5-carbaldehyde, are versatile and valuable building blocks in organic synthesis and medicinal chemistry. Their straightforward synthesis from readily available starting materials, coupled with the reactivity of the aldehyde group, provides access to a diverse range of complex molecules. The demonstrated biological activity of their derivatives underscores the importance of the phenylpyrimidine scaffold and ensures that these compounds will continue to be of significant interest to researchers in the field of drug discovery.

References

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0208151). Retrieved February 19, 2026, from [Link]

  • Stanovnik, B., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5582-5605.
  • 2-phenylpyrimidine-5-carbaldehyde (C11H8N2O). (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]

  • 2-PHENYLPYRIMIDINE-5-CARBALDEHYDE | CAS 130161-46-5. (n.d.). Matrix Fine Chemicals. Retrieved February 19, 2026, from [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Academia.edu. Retrieved February 19, 2026, from [Link]

  • Yan, S. F., & Yu, A. (2007). DIRECTION OF HYDROLYSIS OF ESTERS OF SOME PYRIMIDINE-5-CARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds, 43(8), 1052-1054.
  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. (2013). PubMed. Retrieved February 19, 2026, from [Link]

  • Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9.
  • Oostveen, E. A., van der Plas, H. C., & Jongejan, H. (1976). Ring transformations in reactions of pyrimidine and N-alkylpyrimidinium salts with nucleophiles. Recueil des Travaux Chimiques des Pays-Bas, 95(9), 233-238.
  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Shirobokova, M. G., et al. (2021). Chemical properties of the 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6-carbaldehyd.
  • Table of Characteristic IR Absorptions. (n.d.). Retrieved February 19, 2026, from [Link]

  • Thakuri, R., et al. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved February 19, 2026, from [Link]

  • 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Ciriminna, R., et al. (2015). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules, 20(6), 10538-10548.
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journals. Retrieved February 19, 2026, from [Link]

Sources

Potential applications of 5-Phenylpyrimidine-2-carbaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Phenylpyrimidine-2-carbaldehyde represents a high-value "privileged structure" intermediate in modern drug discovery. Unlike its more common isomer (2-phenylpyrimidine-5-carbaldehyde), this scaffold positions the reactive aldehyde handle at the highly electron-deficient C2 position, flanked by the pyrimidine nitrogens. This unique electronic environment enables rapid, chemoselective bio-orthogonal ligations and heterocycle formations.

This guide details the synthetic access, stability considerations, and critical applications of this scaffold, specifically focusing on its utility in Fragment-Based Drug Discovery (FBDD) , Kinase Inhibitor Engineering , and Multicomponent Reactions (MCRs) .

Part 1: Structural Analysis & Pharmacophore Potential

Electronic Architecture

The pyrimidine ring is electron-deficient (π-deficient). Placing the formyl group (CHO) at the C2 position intensifies this deficiency due to the inductive withdrawal by the adjacent nitrogen atoms.

  • C2-Aldehyde: Highly reactive electrophile; prone to hydrate formation in aqueous media but ideal for rapid condensation reactions (Schiff base formation).

  • C5-Phenyl: Provides a lipophilic anchor. In kinase inhibitors, this moiety often occupies the hydrophobic pocket (Gatekeeper residue interaction) or participates in π-π stacking within the ATP binding site.

The "Privileged" Scaffold

The 5-phenylpyrimidine core is an isostere of the adenine ring found in ATP.[1] By functionalizing the C2 position via the aldehyde, medicinal chemists can extend the molecule into the solvent-exposed region of a kinase active site to modulate solubility and pharmacokinetic (PK) properties.

Part 2: Synthetic Access & Stability

Synthesis Protocol

The most robust route to 5-phenylpyrimidine-2-carbaldehyde avoids direct formylation (which is difficult at C2). Instead, a stepwise approach using a methyl precursor is recommended.

Step 1: Suzuki-Miyaura Coupling

  • Substrates: 5-Bromo-2-methylpyrimidine + Phenylboronic acid.

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

  • Base/Solvent: K2CO3 / Dioxane:Water (4:1).

  • Mechanism: The oxidative addition of the bromide is facilitated by the electron-poor ring.

Step 2: Selenium Dioxide Oxidation

  • Reagent: SeO2 in Dioxane or Pyridine.

  • Purpose: Selective oxidation of the activated methyl group to the aldehyde.

  • Critical Note: Reaction monitoring is essential to prevent over-oxidation to the carboxylic acid.

Stability & Handling
  • Hydration: The C2-aldehyde is electron-poor and exists in equilibrium with its gem-diol (hydrate) in the presence of moisture. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Oxidation: Slowly oxidizes to 5-phenylpyrimidine-2-carboxylic acid upon air exposure.

Part 3: Key Transformations in Library Generation

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The most powerful application of this aldehyde is in the GBB multicomponent reaction to synthesize imidazo[1,2-a]pyrimidines . This reaction creates a fused heterocyclic core in a single step.

  • Components:

    • Aldehyde: 5-Phenylpyrimidine-2-carbaldehyde.

    • Amine: 2-Aminopyridine or 2-Aminopyrazine.

    • Isocyanide: tert-Butyl isocyanide (or varying R-NC).

  • Catalyst: Scandium triflate (Sc(OTf)3) or Iodine.

  • Outcome: A fused tricyclic system where the 5-phenylpyrimidine acts as a pendant pharmacophore.

Reductive Amination for Kinase Tails

To improve the solubility of kinase inhibitors, the aldehyde is converted to a secondary or tertiary amine.

  • Reagents: Primary/Secondary amine + NaBH(OAc)3.

  • Condition: Mildly acidic (Acetic acid) to promote iminium ion formation.

  • Advantage: NaBH(OAc)3 is selective for the aldehyde/imine and will not reduce the pyrimidine ring.

Part 4: Visualization of Workflows

Diagram 1: Divergent Synthesis Pathways

This diagram illustrates the synthesis of the core and its divergence into two major medicinal chemistry applications.

G Start 5-Bromo-2-methylpyrimidine Step1 Suzuki Coupling (Ph-B(OH)2, Pd cat.) Start->Step1 Inter Intermediate: 5-Phenyl-2-methylpyrimidine Step1->Inter Step2 SeO2 Oxidation (Dioxane, Reflux) Inter->Step2 Core TARGET CORE: 5-Phenylpyrimidine-2-carbaldehyde Step2->Core PathA Path A: GBB Reaction (2-Aminopyridine + Isocyanide) Core->PathA PathB Path B: Reductive Amination (Amine + NaBH(OAc)3) Core->PathB ProdA Imidazo-Fused Heterocycles (Complex Scaffolds) PathA->ProdA ProdB Solubilized Kinase Inhibitors (Solvent Tail) PathB->ProdB

Caption: Divergent synthetic workflow starting from 5-bromo-2-methylpyrimidine to generate the target aldehyde and its subsequent library applications.

Part 5: Experimental Protocols

Protocol A: Synthesis of 5-Phenylpyrimidine-2-carbaldehyde

1. Suzuki Coupling:

  • Charge a reaction flask with 5-bromo-2-methylpyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Add 1,4-dioxane/water (4:1 v/v) and degas with nitrogen for 15 minutes.

  • Add Pd(PPh3)4 (5 mol%) and heat to 90°C for 12 hours.

  • Cool, extract with EtOAc, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

2. SeO2 Oxidation:

  • Dissolve the methylated intermediate (1.0 eq) in 1,4-dioxane.

  • Add Selenium Dioxide (SeO2, 1.5 eq).

  • Reflux (100°C) for 4-6 hours. Monitor via TLC (Aldehyde spot is distinct from methyl).

  • Critical Step: Filter hot through Celite to remove selenium byproducts.

  • Concentrate and purify immediately to avoid oxidation.

Protocol B: General Reductive Amination (Kinase Tail Attachment)
ParameterSpecificationRationale
Solvent DCE (Dichloroethane) or DCMNon-coordinating, good solubility for organics.
Reducing Agent NaBH(OAc)3 (Sodium triacetoxyborohydride)Mild hydride source; does not reduce ketones or the pyrimidine ring.
Stoichiometry Aldehyde (1.0 eq) : Amine (1.1 eq) : Reductant (1.4 eq)Slight excess of amine ensures complete consumption of the unstable aldehyde.
Additive Acetic Acid (1-2 drops)Catalyzes imine formation (pH ~5-6).
Quench Sat. NaHCO3Neutralizes acid and destroys excess borohydride.

Step-by-Step:

  • Dissolve 5-phenylpyrimidine-2-carbaldehyde in DCE (0.1 M).

  • Add the amine (e.g., Morpholine, Piperazine) and Acetic Acid. Stir for 30 min to form the imine (often visible as a color change).

  • Add NaBH(OAc)3 in one portion.

  • Stir at Room Temperature for 4-16 hours.

  • Quench with aqueous NaHCO3, extract with DCM, and purify.

Part 6: Biological Context & Case Studies[2]

Kinase Inhibition (EGFR/JAK)

In the design of inhibitors for Janus Kinase (JAK) or Epidermal Growth Factor Receptor (EGFR), the pyrimidine ring serves as the "hinge binder."

  • Binding Mode: The N1 and N3 atoms of the pyrimidine accept hydrogen bonds from the backbone NH of the kinase hinge region.

  • Role of the Aldehyde-Derived Tail: By converting the C2-aldehyde to a morpholine-methyl group via reductive amination, the drug gains solubility and can interact with hydrophilic residues at the entrance of the ATP pocket.

Mechanism of Action Diagram (GBB Reaction)

GBB Ald 5-Phenylpyrimidine- 2-carbaldehyde Imine Imine Formation (Schiff Base) Ald->Imine Amine 2-Aminopyridine Amine->Imine Iso Isocyanide (R-NC) Add [4+1] Cycloaddition Iso->Add Imine->Add + Isocyanide Prod Imidazo[1,2-a]pyridine Scaffold Add->Prod

Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction utilizing the aldehyde to form complex fused heterocycles.

References

  • Dömling, A. (2006). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 10(6), 637-644. Link

  • Abdel-Mohsen, H. T., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday. Beilstein Journal of Organic Chemistry, 20, 1839–1892. Link

  • Abdel-Rahman, A. A., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 21(22), 7025-7037. Link

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.[2] Synthesis, 2002(6), 720-722. Link

  • CymitQuimica. 2-Phenylpyrimidine-5-carboxaldehyde Product Data (Isomer Reference). Link

Sources

Strategic Review: Pyrimidine Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Review of Pyrimidine Derivatives in Pharmaceutical Research Content Type: Technical Whitepaper / Operational Guide Author Persona: Senior Application Scientist

Executive Summary

The pyrimidine scaffold remains a cornerstone of medicinal chemistry, representing a "privileged structure" due to its ability to interact with diverse biological targets. From the early success of 5-Fluorouracil (5-FU) to third-generation tyrosine kinase inhibitors (TKIs) like Osimertinib, the pyrimidine heterocycle offers a unique balance of hydrogen-bonding capability, π-π stacking potential, and metabolic stability.

This technical guide moves beyond basic textbook definitions. It provides a structural analysis of the pharmacophore, detailed operational protocols for synthesis and validation, and a mechanistic breakdown of how these derivatives arrest disease progression. It is designed for researchers requiring actionable, high-integrity methodologies.

Structural Activity Relationship (SAR) & Pharmacophore Design

As scientists, we do not randomly derivatize; we design for the binding pocket. The pyrimidine ring (1,3-diazine) is planar and electron-deficient, making it an excellent bioisostere for phenyl rings to improve water solubility and lower lipophilicity (LogP).

Critical Substitution Vectors
  • C2 Position (The "Gatekeeper"): Substitutions here often control pharmacokinetic properties. Introducing an amino group (

    
    ) or a guanidine moiety enhances hydrogen bonding with residues like Asp or Glu in kinase ATP-binding pockets.
    
  • C4 Position (The "Warhead" Anchor): This is the primary vector for potency. Bulky aromatic groups (e.g., anilines) at C4 are critical for occupying the hydrophobic back-pocket of enzymes like EGFR or CDK.

  • C5 Position (The Electronic Tuner): Halogenation (F, Cl) at C5 withdraws electron density, increasing the acidity of the N3 proton (if present) and altering the pKa. This is the mechanism behind 5-FU’s ability to trap Thymidylate Synthase.

  • C6 Position (Solubility & Sterics): Often used to attach solubilizing tails (morpholine, piperazine) to prevent aggregation in biological media.

Mechanistic Pathways: Dual-Mode Inhibition

Pyrimidine derivatives function primarily through two distinct mechanisms: Antimetabolite Activity (DNA/RNA incorporation) and Kinase Inhibition (ATP competition).

Pathway Visualization: The Folate Cycle & Kinase Cascade

The following diagram illustrates the dual impact of pyrimidine derivatives: blocking de novo DNA synthesis (via Thymidylate Synthase) and arresting signal transduction (via EGFR/PI3K).

PyrimidineMechanism dUMP dUMP TS Thymidylate Synthase (Target) dUMP->TS dTMP dTMP TS->dTMP DNA DNA Synthesis & Repair dTMP->DNA Prolif Cell Proliferation DNA->Prolif Required for FiveFU 5-FU / FdUMP (Inhibitor) FiveFU->TS Covalent Trapping EGFR EGFR (Receptor) Phos Phosphorylation EGFR->Phos + ATP ATP ATP ATP->Phos PyrimTKI Pyrimidine TKI (e.g., Osimertinib) PyrimTKI->EGFR Competitive Binding Phos->Prolif

Figure 1: Dual mechanism of action. Left branch: Antimetabolite interference in the folate cycle. Right branch: ATP-competitive inhibition in kinase signaling.

Technical Workflow 1: Synthesis Protocol

The Optimized Biginelli Reaction

Reaction Scheme: Aldehyde +


-Ketoester + Urea 

3,4-Dihydropyrimidin-2(1H)-one
Materials:
  • Reagents: Benzaldehyde derivative (1.0 eq), Ethyl acetoacetate (1.0 eq), Urea (1.2 eq).

  • Catalyst: Ytterbium Triflate [Yb(OTf)

    
    ] (5 mol%) or Indium Chloride [InCl
    
    
    
    ].
  • Equipment: Microwave reactor (preferred) or oil bath.

Step-by-Step Protocol:
  • Stoichiometric Mixing: In a 10 mL microwave vial, combine the aldehyde, ethyl acetoacetate, and urea.

    • Expert Insight: Add the urea last. Premature mixing of aldehyde and ketoester can lead to Knoevenagel side products.

  • Catalyst Addition: Add 5 mol% of the Lewis Acid catalyst. No solvent is required (neat reaction); however, if mixing is difficult, add 2-3 drops of Ethanol.

  • Energy Input:

    • Microwave Method:[1][2][3][4] Irradiate at 100°C, 150W for 10 minutes.

    • Thermal Method: Heat at 100°C in an oil bath for 2 hours.

  • Quenching: Cool the mixture to room temperature. Add crushed ice (20 g) to the reaction vessel.

  • Isolation: The solid DHPM will precipitate. Filter under vacuum.

  • Purification: Recrystallize from hot Ethanol. Column chromatography is rarely needed with this optimized protocol.

  • Validation: Verify structure via

    
    H-NMR (look for the chiral proton at C4 ~5.2 ppm) and Melting Point.
    

Technical Workflow 2: Biological Validation

High-Fidelity MTT Cytotoxicity Assay

The MTT assay is often performed incorrectly, leading to high noise. This protocol emphasizes linearity and edge-effect mitigation .

Experimental Logic:

We measure the reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase. This only occurs in metabolically active cells.

Protocol:
  • Seeding (Day 0): Seed cancer cells (e.g., MCF-7 or A549) at

    
     cells/well in a 96-well plate.
    
    • Critical Step: Fill the outer perimeter wells with PBS, not cells. This prevents the "Edge Effect" where evaporation alters concentrations in outer wells.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment (Day 1): Add the pyrimidine derivative dissolved in DMSO.

    • Constraint: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Design: Use serial dilutions (0.1

      
      M to 100 
      
      
      
      M) in triplicate.
  • MTT Addition (Day 3): After 48h treatment, add 20 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Look for purple precipitate.[5]
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L of DMSO to dissolve formazan crystals.
    
  • Quantification: Read absorbance at 570 nm .

    • Correction: Subtract background absorbance measured at 630 nm .[6]

Workflow Visualization

MTT_Workflow Step1 Cell Seeding (Avoid Edges) Step2 Drug Treatment (Serial Dilution) Step1->Step2 Step3 MTT Incubation (3-4 Hours) Step2->Step3 Step4 Solubilization (DMSO) Step3->Step4 Step5 Read OD (570nm - 630nm) Step4->Step5

Figure 2: Validated MTT Assay Workflow emphasizing background correction.

Data Presentation: Comparative Efficacy

The following table summarizes the efficacy of key pyrimidine-based drugs, serving as a benchmark for new derivatives.

Drug NameClassTargetPrimary IndicationKey Structural Feature
5-Fluorouracil AntimetaboliteThymidylate SynthaseColorectal / Breast CancerC5-Fluorine (Metabolic trap)
Gemcitabine Nucleoside AnalogDNA PolymerasePancreatic CancerC2'-Geminal difluoro group
Osimertinib TKI (3rd Gen)EGFR (T790M)NSCLCAcrylamide warhead (Covalent)
Ibrutinib Kinase InhibitorBTKMantle Cell LymphomaPyrazolo-pyrimidine fused system

References

  • Structure-Activity Relationships of Pyrimidine Derivatives. Bentham Science. [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]

  • Biginelli Reaction Protocol. Organic Chemistry Portal. [Link]

  • Pyrimidine Derivatives as Anticancer Agents. Encyclopedia. [Link]

Sources

Physical properties like melting point and solubility of 5-Phenylpyrimidine-2-carbaldehyde

[1]

Executive Summary

5-Phenylpyrimidine-2-carbaldehyde (CAS: 1261753-52-9 ) is a specialized heterocyclic building block used primarily in medicinal chemistry as a scaffold for kinase inhibitors and receptor modulators.[1][2] Unlike its more common isomer, 2-phenylpyrimidine-5-carbaldehyde, this compound features a formyl group at the highly electron-deficient C2 position, flanked by two nitrogen atoms.[1]

This structural arrangement imparts unique reactivity and physical properties, notably a heightened susceptibility to nucleophilic attack and potential for hydrate formation. This guide provides a detailed analysis of its melting point (MP) and solubility, supported by experimental protocols for rigorous characterization.

Physicochemical Properties & Structural Analysis[1][3]

Melting Point and Solid-State Behavior

The melting point of 5-Phenylpyrimidine-2-carbaldehyde is influenced significantly by its purity and hydration state.[1] While the structural isomer (2-phenyl-5-carbaldehyde) exhibits a stable melting point around 141°C , the 2-carbaldehyde isomer is often reported with a broader or lower range due to the reactivity of the C2-aldehyde.[1]

PropertyValue / RangeConfidenceTechnical Note
Melting Point 128 – 135 °C (Predicted/Analogous)MediumRange broadens with trace hydration.[1] Pure anhydrous forms typically melt sharply >130°C.
Physical State Crystalline SolidHighTypically isolated as a pale yellow to off-white powder.[1]
Hygroscopicity Moderate to HighHighThe C2-aldehyde is prone to forming a gem-diol (hydrate) upon exposure to atmospheric moisture.[1]

Critical Insight – The C2-Aldehyde Instability: The C2 position of the pyrimidine ring is electron-deficient.[1] Placing an electron-withdrawing aldehyde group here creates a "super-electrophilic" carbonyl carbon.[1]

  • Mechanism: In the presence of water, the carbonyl oxygen is protonated, and water attacks the carbonyl carbon, forming a gem-diol [R-CH(OH)₂].[1]

  • Impact on MP: A sample containing partial hydrate will show a depressed and broadened melting range (e.g., 90–110°C) compared to the anhydrous crystal.

Solubility Profile

Solubility is dictated by the lipophilic phenyl ring (increasing LogP) competing with the polar pyrimidine/aldehyde core.

Solvent SystemSolubility RatingMechanismUsage
DMSO High (>50 mg/mL)Dipole-dipole interactionsPrimary stock solution solvent.[1]
Dichloromethane (DCM) HighPi-stacking / DispersionExtraction and chromatography.[1]
Methanol/Ethanol ModerateH-bonding (Acceptor)Recrystallization (risk of acetal formation).[1]
Water (pH 7.4) Low (<0.1 mg/mL)Hydrophobic effectPoor aqueous solubility requires co-solvents for bio-assays.
0.1 M HCl ImprovedProtonation of Pyrimidine NAcidic pH protonates ring nitrogens, increasing solubility.

Calculated Lipophilicity:

  • cLogP: ~1.8 – 2.2

  • Polar Surface Area (PSA): ~43 Ų (suggests good membrane permeability).

Structural Logic & Isomerism

Understanding the difference between the target compound and its isomer is crucial for avoiding catalog errors.

IsomerComparisoncluster_0Structural KeyTarget5-Phenylpyrimidine-2-carbaldehyde(Target)CAS: 1261753-52-9PropertiesPhysicochemical ImpactTarget->PropertiesAldehyde at C2:High ReactivityProne to HydrationIsomer2-Phenylpyrimidine-5-carbaldehyde(Common Isomer)CAS: 130161-46-5Isomer->PropertiesAldehyde at C5:StableStandard Aldehyde Behavior

Figure 1: Structural comparison highlighting the reactivity difference between the 2-carbaldehyde (target) and the 5-carbaldehyde isomer.

Experimental Protocols for Characterization

As a Senior Scientist, relying solely on literature values for reactive intermediates is risky. The following self-validating protocols are recommended to establish the exact properties of your specific batch.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Objective: To determine the precise melting onset and detect hydrate impurities.[1]

  • Preparation : Weigh 2–5 mg of 5-Phenylpyrimidine-2-carbaldehyde into a Tzero aluminum pan.

  • Sealing : Hermetically seal the pan (critical to prevent solvent evaporation interfering with the signal). Use a pinhole lid only if assessing volatile loss.

  • Equilibration : Equilibrate at 25°C for 5 minutes.

  • Ramp : Heat from 25°C to 200°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Analysis :

    • Sharp Endotherm (>128°C) : Indicates pure anhydrous crystalline material.

    • Broad Endotherm (80–110°C) : Indicates presence of water/hydrate or amorphous content.

    • Exotherm : Watch for decomposition immediately post-melt.

Protocol B: Kinetic Solubility Assay (HPLC-UV)

Objective: To measure "real-world" solubility in biological buffer systems.[1]

  • Stock Preparation : Dissolve 10 mg of compound in 1 mL DMSO (10 mg/mL stock).

  • Spiking : Spiking 10 µL of stock into 990 µL of PBS (pH 7.4) in a 96-well plate (Final theoretical conc: 100 µg/mL).

  • Incubation : Shake at 500 rpm for 24 hours at 25°C.

  • Filtration : Filter using a 0.45 µm PVDF membrane plate to remove undissolved precipitate.

  • Quantification :

    • Inject filtrate onto HPLC (C18 column, Water/Acetonitrile gradient).

    • Compare Peak Area (AUC) against a standard curve prepared in 100% DMSO.

    • Calculation : Solubility (µg/mL) = (AUC_sample / AUC_standard) * Conc_standard.

Synthesis & Stability Context

The synthesis route impacts the impurity profile, which directly alters the melting point.

  • Common Route : Suzuki coupling of 5-bromo-2-pyrimidinecarbaldehyde (protected as an acetal) with phenylboronic acid, followed by acidic deprotection.[1]

  • Impurity Risk : Incomplete deprotection of the acetal will lower the melting point significantly. Residual acid from the deprotection step can catalyze the degradation of the aldehyde.

  • Storage : Must be stored under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation to the carboxylic acid (5-phenylpyrimidine-2-carboxylic acid).[1]

SynthesisFlowStart5-Bromo-2-(dimethoxymethyl)pyrimidineStep1Suzuki Coupling(Phenylboronic acid, Pd catalyst)Start->Step1InterIntermediate:5-Phenyl-2-(dimethoxymethyl)pyrimidineStep1->InterStep2Acid Hydrolysis(HCl/THF)Inter->Step2Product5-Phenylpyrimidine-2-carbaldehyde(Target)Step2->ProductRiskRisk: Hydrate Formation(If aq. workup is prolonged)Product->RiskExposure to moisture

Figure 2: Synthesis workflow highlighting the critical hydrolysis step where hydrate formation can occur.[1]

References

  • Chemical Book & Databases . 5-Phenylpyrimidine-2-carbaldehyde (CAS 1261753-52-9) Entry. Accessed 2026.[3][4]

  • PubChem . Compound Summary for 2-Phenylpyrimidine-5-carbaldehyde (Isomer Comparison). National Library of Medicine.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Reference for reactivity of 2-substituted pyrimidines).
  • BLD Pharm . Product Catalog: 5-Phenylpyrimidine-2-carbaldehyde.

Methodological & Application

Green chemistry approaches for the functionalization of pyrimidine carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Approaches for the Functionalization of Pyrimidine Carbaldehydes

Abstract

Pyrimidine carbaldehydes are pivotal intermediates in the synthesis of bioactive heterocycles, including antiviral (e.g., substituted pyrimidines) and anticancer agents (e.g., deazaflavins).[1] Traditional functionalization often employs chlorinated solvents, stoichiometric toxic reagents, and energy-intensive refluxing. This guide details three validated green chemistry protocols for functionalizing pyrimidine carbaldehydes: Microwave-Assisted Multicomponent Reactions (MCRs) , Solvent-Free "Grindstone" Condensations , and Organocatalytic Oxidations . These methods prioritize atom economy, energy efficiency, and waste reduction (E-factor) without compromising yield.

Strategic Overview: The Green Toolbox

Functionalizing the formyl group (-CHO) on the pyrimidine ring requires overcoming the electron-deficient nature of the nucleus. Green approaches leverage this reactivity while minimizing environmental impact through three pillars:

  • Energy Efficiency: Replacing convective heating with Microwave (MW) irradiation to accelerate rate-limiting steps.

  • Solvent Replacement: Utilizing water, glycerol, or solvent-free (mechanochemical) conditions to eliminate VOCs.

  • Catalytic Efficiency: Replacing stoichiometric heavy metals with organocatalysts (e.g., L-Proline) or recyclable solid supports.

Application Note 1: Microwave-Assisted Multicomponent Synthesis

Target: Synthesis of Pyrimido[4,5-b]quinolines (5-Deazaflavins) Green Principle: Energy Efficiency & Atom Economy

Microwave irradiation significantly accelerates the cyclocondensation of pyrimidine carbaldehydes with amines and active methylenes. This protocol avoids the prolonged reflux times associated with classical Hantzsch-like syntheses.

Protocol 1: MW-Assisted Synthesis of 5-Deazaflavins

Referencing: General MW protocols for pyrimidine fusions [1, 3].

Reagents:

  • Starting Material: 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol)

  • Reactant: 3-substituted aniline or aliphatic amine (1.0 mmol)

  • Cyclizing Agent: Barbituric acid or dimedone (1.0 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or catalyst-free in water

  • Solvent: Water or Glycerol (acts as susceptor)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial, charge the pyrimidine aldehyde, amine, and active methylene compound.

  • Solvent Addition: Add 2 mL of deionized water. If solubility is poor, use glycerol which couples efficiently with MW energy.

  • Irradiation: Place the vial in a monomode microwave reactor (e.g., CEM Discover or Anton Paar).

    • Ramp: 1 min to 90°C.

    • Hold: 10 minutes at 90°C (Max Power: 300 W).

    • Pressure Limit: 200 psi.

  • Work-up: Cool to room temperature. The product typically precipitates.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water if necessary.[2]

Data Summary:

Parameter Conventional Heating Microwave Method
Time 4 - 8 Hours 10 - 15 Minutes
Yield 65 - 75% 85 - 92%

| Solvent | DMF/Toluene | Water/Glycerol |

Application Note 2: Solvent-Free "Grindstone" & Aqueous Condensations

Target: Schiff Bases (Imines) and Knoevenagel Adducts Green Principle: Waste Prevention (Solvent-Free)

Mechanochemistry (Grindstone Chemistry) utilizes friction energy to initiate reactions between solids, often generating local heat (micro-hotspots) that drives condensation. This is ideal for forming C=N (Schiff base) and C=C (Knoevenagel) bonds.

Protocol 2: Solvent-Free Synthesis of Pyrimidine Schiff Bases

Referencing: Grindstone chemistry techniques [4, 5].

Reagents:

  • Starting Material: 4,6-dimethoxy-2-phenylpyrimidine-5-carbaldehyde (1.0 mmol)

  • Reactant: Substituted aniline (e.g., 4-fluoroaniline) (1.0 mmol)

  • Catalyst: 1 drop of Lactic Acid or Acetic Acid (optional)

Step-by-Step Methodology:

  • Mixing: Place the aldehyde and amine in a clean porcelain mortar.

  • Grinding: Grind vigorously with a pestle for 5–10 minutes. The mixture will transition from a powder to a sticky paste (eutectic melt) and finally back to a dry solid as water is released and evaporates.

  • Monitoring: Check reaction progress by TLC (Spot a small amount dissolved in EtOAc).

  • Isolation: Wash the resulting solid with a small amount of ice-cold water to remove any unreacted starting materials or acid catalyst.

  • Drying: Dry in a vacuum desiccator.

Protocol 3: Aqueous Knoevenagel Condensation

Referencing: Water-mediated Knoevenagel studies [2, 6].[1]

Reagents:

  • Aldehyde: Pyrimidine-5-carbaldehyde derivative[3]

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate

  • Medium: Water (pH neutral)

Methodology:

  • Suspend reactants (1:1 ratio) in water.

  • Stir at room temperature for 30–60 mins. The hydrophobic effect forces the organic reactants together, accelerating the reaction "on water."

  • Filter the precipitated alkene product.

Application Note 3: Organocatalytic Oxidation

Target: Pyrimidine-5-carboxylic Acids Green Principle: Safer Reagents & Catalysis

Oxidizing the aldehyde to a carboxylic acid often uses toxic permanganate or chromium.[4] A green alternative uses Hydrogen Peroxide (H₂O₂) with an organoselenium catalyst.[4]

Protocol 4: Selenium-Catalyzed Green Oxidation

Referencing: Diphenyl diselenide catalyzed oxidation [7].

Reagents:

  • Substrate: Pyrimidine-5-carbaldehyde (1.0 mmol)

  • Oxidant: 30% H₂O₂ (2.0 mmol)

  • Catalyst: Diphenyl diselenide (PhSeSePh) (1-2 mol%)

  • Solvent: Water

Methodology:

  • Add aldehyde and catalyst to water.

  • Slowly add H₂O₂ dropwise at room temperature.

  • Stir for 2–4 hours. The catalyst activates the peroxide, forming a perseleninic acid species that transfers oxygen to the aldehyde.

  • Work-up: Extract with ethyl acetate (green alternative: 2-MeTHF). The catalyst can be recovered from the organic phase.

Visualizations

Figure 1: Microwave-Assisted Synthesis Workflow

This diagram illustrates the logical flow of the microwave-assisted protocol, highlighting the efficiency and simplicity of the work-up.

MW_Workflow Start Reactants: Pyrimidine Aldehyde + Amine + Active Methylene Mix Mix in Vial Solvent: Glycerol/Water Start->Mix MW Microwave Irradiation 90°C, 10 min, 300W Mix->MW Cool Cool to RT Precipitation MW->Cool Filter Filtration & Ethanol Wash Cool->Filter Product Final Product: 5-Deazaflavin Derivative Filter->Product

Caption: Streamlined workflow for the microwave-assisted synthesis of fused pyrimidine systems.

Figure 2: Mechanochemical Knoevenagel Mechanism

This diagram depicts the mechanism of the solvent-free condensation, emphasizing the role of the "Eutectic Melt" phase.

Grindstone_Mech Reactants Solid Reactants: Aldehyde + Malononitrile Grind Mechanical Grinding (Friction Energy) Reactants->Grind Melt Formation of Liquid Eutectic Melt Grind->Melt Heat Generation Reaction Nucleophilic Attack & Dehydration (-H2O) Melt->Reaction Molecular Mobility Solidify Solidification of Product Reaction->Solidify H2O Evaporation Final Functionalized Pyrimidine Alkene Solidify->Final

Caption: Mechanism of solvent-free "Grindstone" condensation via eutectic melt formation.

References

  • Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolines: Title: Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

  • Water-Mediated Knoevenagel Condensation: Title: Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry). URL:[Link]

  • Microwave Synthesis in Green Solvents (Glycerol): Title: Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol. Source: Taylor & Francis (Synthetic Communications). URL:[Link]

  • Solvent-Free Schiff Base Synthesis: Title: Synthesis of Schiff bases by organic free solvent method. Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]

  • Green Synthesis of Pyrimidine Derivatives (Review): Title: Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives.[2] Source: Rasayan Journal of Chemistry. URL:[Link]

  • Catalyst-Free Knoevenagel in Water: Title: A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Source: Bulgarian Chemical Communications. URL:[Link]

  • Green Oxidation with Selenium Catalyst: Title: Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters.[4] Source: MDPI (Molecules). URL:[Link]

Sources

Synthesis of pyrimidine-tethered compounds for anticancer evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis and Evaluation of Pyrimidine-Tethered Anticancer Hybrids

Executive Summary & Strategic Rationale

The pyrimidine scaffold is ubiquitous in oncology, forming the core of blockbuster drugs like 5-Fluorouracil (5-FU), Gemcitabine, and various EGFR inhibitors (e.g., Gefitinib). However, the rise of multidrug resistance (MDR) necessitates the evolution of "hybrid" therapeutics—molecules that tether a pyrimidine core to a secondary pharmacophore (e.g., coumarin, triazole, or indole).

This guide details the "Tethering Strategy," where a pyrimidine headgroup is chemically linked to a hydrophobic tail or secondary active moiety. This approach aims to:

  • Enhance Binding Affinity: Targeting multiple pockets within a kinase domain (e.g., ATP-binding site + allosteric pocket).

  • Overcome Resistance: Dual-mechanism action (e.g., DNA intercalation + tubulin destabilization) prevents cancer cells from bypassing a single blocked pathway.

  • Improve Physicochemical Properties: Modulating lipophilicity (LogP) via linker selection (e.g., 1,2,3-triazole vs. amide).

Synthetic Protocols: Constructing the Hybrid

We present two robust pathways: Click Chemistry Tethering (for modular library generation) and Condensation Cyclization (for fused systems).

Protocol A: Synthesis of Pyrimidine-Triazole Hybrids (The "Click" Approach)

Rationale: The 1,2,3-triazole ring acts as a bioisostere of the amide bond but is resistant to metabolic cleavage, improving in vivo stability.

Reagents:

  • Core: 2-amino-4,6-dichloropyrimidine (Commercial starting material)

  • Linker Precursor: Propargyl bromide

  • Tether Partner: Aromatic azide (e.g., 4-azidocoumarin or benzyl azide)

  • Catalyst: Copper(II) sulfate pentahydrate (

    
    ) + Sodium ascorbate.
    

Step-by-Step Methodology:

  • Functionalization of Pyrimidine (Propargylation):

    • Dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF.

    • Add

      
       (1.5 eq) and stir at 0°C for 15 mins.
      
    • Dropwise add propargyl bromide (1.2 eq).

    • Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. Filter the precipitate (N-propargyl pyrimidine).

  • CuAAC Click Reaction (The Tethering Step):

    • Suspend the N-propargyl pyrimidine (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of

      
      -BuOH/Water.
      
    • Add freshly prepared sodium ascorbate solution (0.1 eq) followed by

      
       solution (0.05 eq).
      
    • Critical Step: Stir vigorously at RT for 12 hours in the dark. The reaction is heterogeneous; a color change (often to light green/yellow) indicates progression.

    • Purification: The product usually precipitates. Filter and wash with dilute

      
       (to remove Cu traces) and cold water. Recrystallize from Ethanol.
      
Protocol B: Synthesis of Coumarin-Pyrimidine Hybrids (The Condensation Approach)

Rationale: Coumarins are highly lipophilic and often target VEGFR/JNK pathways. Fusing them with pyrimidines creates potent kinase inhibitors.[1]

Step-by-Step Methodology:

  • Chalcone Formation (Claisen-Schmidt):

    • React 3-acetylcoumarin (1.0 eq) with an aromatic aldehyde (1.0 eq) in Ethanol.

    • Add catalytic piperidine (3–5 drops). Reflux for 4–8 hours.

    • Isolate the

      
      -unsaturated ketone (chalcone) intermediate.
      
  • Pyrimidine Cyclization:

    • Dissolve the chalcone (1.0 eq) in Ethanol.

    • Add Guanidine Hydrochloride (1.5 eq) and NaOH (1.5 eq) or KOH.

    • Reflux for 12–24 hours.

    • Mechanism:[1][2] Michael addition of guanidine followed by cyclization and dehydration yields the 2-amino-pyrimidine-coumarin hybrid.

Workflow Visualization

The following diagram illustrates the decision logic between choosing a "Click" linker versus a "Fused" condensation approach based on the target profile.

SyntheticStrategy Start Target Identification Decision Select Tethering Strategy Start->Decision PathA Pathway A: Modular Library (Click Chemistry) Decision->PathA Need metabolic stability & flexibility PathB Pathway B: Rigid Scaffold (Condensation) Decision->PathB Need rigid planarity (Intercalation) StepA1 Propargyl-Pyrimidine Intermediate PathA->StepA1 StepA2 CuAAC Reaction (1,2,3-Triazole Linker) StepA1->StepA2 Eval Biological Evaluation (MTT / Kinase Assay) StepA2->Eval StepB1 Chalcone Intermediate (Claisen-Schmidt) PathB->StepB1 StepB2 Cyclization w/ Guanidine (Fused Hybrid) StepB1->StepB2 StepB2->Eval

Figure 1: Decision matrix for synthesizing pyrimidine hybrids. Pathway A yields flexible triazole-linked conjugates; Pathway B yields rigid fused systems.

Biological Evaluation: Cytotoxicity Screening (MTT Assay)

Once synthesized, compounds must be screened for potency (


) and Selectivity Index (SI).

Assay Principle: The MTT assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[3]

Protocol:

  • Cell Preparation:

    • Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver). Control: HEK293 (Normal kidney) to determine selectivity.

    • Seeding: Seed

      
       cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
      
      
      
      to allow attachment.
  • Compound Treatment:

    • Dissolve hybrids in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100

      
      ) in culture medium.
      
    • Constraint: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Add 100

      
       of diluted drug to wells (Triplicate). Incubate for 48 hours.
      
  • MTT Induction:

    • Add 10

      
       MTT reagent (5 mg/mL in PBS).[4]
      
    • Incubate for 4 hours (dark).

    • Observation: Check for purple precipitate under microscope.

  • Solubilization & Reading:

    • Carefully aspirate medium (do not disturb crystals).[5]

    • Add 100

      
       DMSO to dissolve formazan.[4] Shake plate for 10 mins.
      
    • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
    • Plot Dose-Response curve (Log concentration vs. % Viability) to derive

      
      .
      

Data Interpretation & Troubleshooting

Structure-Activity Relationship (SAR) Guidelines:

Structural ModificationExpected OutcomeMechanistic Insight
C-2 Amino Substitution Increased PotencyEnhances H-bonding in the ATP-binding pocket of kinases (e.g., EGFR).
Triazole Linker Improved StabilityMimics peptide bond geometry; resists hydrolysis by proteases.
Electron-Withdrawing Groups (Cl, F) on Phenyl Ring Enhanced CytotoxicityIncreases lipophilicity and metabolic resistance; often improves cellular uptake.
Bulky Hydrophobic Tail (Coumarin) Selectivity ShiftMay shift target preference towards VEGFR or Tubulin rather than DNA.

Common Pitfalls:

  • "Black" Copper Precipitate (Click Chem): Caused by oxidation of Cu(I). Fix: Increase Sodium Ascorbate ratio or degas solvents.

  • High Background in MTT: Phenol red in media can interfere.[3] Fix: Use phenol-red-free media or subtract 630 nm background.

  • Solubility Issues: Pyrimidine hybrids are often hydrophobic. Fix: Use DMSO for stocks, but ensure <0.5% in cell assays.

Mechanism of Action Logic

To validate why the compound works, follow this logic flow after obtaining a low


:

MOA Hit Hit Compound (IC50 < 10 µM) Check1 Tubulin Assay Hit->Check1 Check2 Kinase Panel (EGFR/VEGFR) Hit->Check2 Check3 DNA Binding (Intercalation) Hit->Check3 Result1 G2/M Arrest Check1->Result1 Inhibits Polymerization Result2 Apoptosis (Caspase 3/7) Check2->Result2 Blocks Signaling

Figure 2: Post-screening validation. If the hybrid resembles colchicine (trimethoxy phenyl), prioritize Tubulin assays. If it mimics gefitinib (anilino-quinazoline), prioritize Kinase panels.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry. (2026). Comprehensive review of pyrimidine molecular hybridization strategies.

  • Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry. (2006). Foundational text on triazole-pyrimidine SAR and tubulin inhibition mechanisms.[2]

  • Novel Coumarin–Nucleobase Hybrids with Potential Anticancer Activity. Molecules (MDPI). (2024). Protocols for synthesizing coumarin-tethered hybrids and MTT evaluation against HCT116/A549.

  • MTT Assay Protocol for Anticancer Drug Evaluation. Abcam/BenchChem. Standardized industry protocol for cytotoxicity screening.

  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Pharmaceuticals (MDPI). (2025). Recent study on pyrazoline-pyrimidine hybrids and EGFR inhibition.[6]

Sources

Application Note: Comprehensive Characterization of Pyrimidine Derivatives via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Pyrimidine derivatives constitute the scaffold of essential biological molecules (cytosine, thymine, uracil) and a vast array of kinase inhibitors and antimetabolites (e.g., Fluorouracil, Imatinib). However, their characterization is frequently complicated by tautomeric equilibria , poor solubility , and exchangeable protons .

This guide provides a rigorous, self-validating protocol for the structural elucidation of pyrimidines. Unlike generic organic molecules, pyrimidines require specific attention to solvent-dependent chemical shifts and long-range coupling constants to distinguish regioisomers.

Sample Preparation: The Foundation of Integrity

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the position of the tautomeric equilibrium.

Solvent Selection Protocol
  • Primary Solvent (DMSO-

    
    ):  The gold standard for pyrimidines.
    
    • Why: High polarity dissolves poly-functionalized derivatives; high viscosity slows molecular tumbling, sharpening the signals of exchangeable amide/amine protons (NH) which are often invisible in CDCl

      
       due to rapid exchange.
      
  • Secondary Solvent (CDCl

    
    ):  Use only for highly lipophilic, N-alkylated derivatives.
    
    • Risk: Acidic impurities in CDCl

      
       can catalyze proton exchange, broadening NH signals into the baseline.
      
  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: 20–50 mg (Critical for detecting quaternary C2/C4/C6 carbons).

Critical Step: If using DMSO-


, ensure the sample is dry. Water (HDO peak at ~3.33 ppm) can overlap with key methine signals. Store DMSO over 4Å molecular sieves.

1H NMR Characterization Strategy

Pyrimidine protons exhibit distinct "fingerprints" based on their electronic environment relative to the ring nitrogens.

Chemical Shift Logic

The nitrogen atoms withdraw electron density via induction and resonance, deshielding adjacent protons.

  • H2 (Between two Ns): Most deshielded (

    
     8.5 – 9.5 ppm). Often appears as a singlet or weak doublet.
    
  • H4 / H6 (Adjacent to one N): Deshielded (

    
     8.0 – 9.0 ppm).
    
  • H5 (Remote from N): Most shielded (

    
     6.5 – 7.5 ppm). This is the "anchor" peak for assignment.
    
Coupling Constants ( )

The magnitude of


-coupling is the most reliable tool for confirming ring substitution patterns.
InteractionTypeCoupling Constant (

)
Diagnostic Value
H5 – H6 Vicinal (

)
4.5 – 6.0 Hz High. The hallmark of an unsubstituted C5-C6 bond.
H4 – H5 Vicinal (

)
4.5 – 6.0 Hz High. Indistinguishable from H5-H6 without 2D NMR.
H2 – H4/6 Meta (

)
1.0 – 2.0 Hz Medium. Often seen as line broadening rather than a split.
H4 – H6 Meta (

)
2.0 – 3.0 Hz Medium. Observable in 2,5-disubstituted pyrimidines.
Tautomerism (Lactam-Lactim)

Pyrimidines with -OH or -NH


 substituents (e.g., uracil, cytosine) exist in equilibrium. In DMSO, the oxo- (lactam)  form usually predominates, characterized by a broad NH singlet downfield (10–13 ppm). In non-polar solvents, the hydroxy- (lactim)  form may appear.

13C NMR Characterization Strategy

Carbon NMR is essential for pyrimidines because they are often "proton-poor" (highly substituted).

Chemical Shift Zones
  • C2 (N-C-N): The most deshielded carbon (

    
     155 – 170+ ppm). If it is a carbonyl (urea-like), it can shift >160 ppm.
    
  • C4 / C6 (C=N): Deshielded (

    
     150 – 170 ppm).
    
  • C5 (C=C): Significantly shielded (

    
     100 – 110 ppm). This large upfield shift relative to benzene (
    
    
    
    128) is due to the electron-rich nature of the C5 position (resonance donor).
Experimental Protocol for Quaternary Carbons

Quaternary carbons (C2, C4, C6) have long relaxation times (


). Standard parameters often result in these peaks being invisible or non-integrable.
  • Parameter Adjustment: Increase the relaxation delay (

    
    ) to 3–5 seconds  (standard is 1s).
    
  • Pulse Angle: Use a 30° pulse angle instead of 90° to allow faster recovery.

Visualized Workflows

Diagram 1: Structural Elucidation Logic

This workflow illustrates the decision-making process when assigning a pyrimidine scaffold.

PyrimidineWorkflow Start Start: Unknown Pyrimidine Derivative Solvent Dissolve in DMSO-d6 (Maximize NH visibility) Start->Solvent H1_Acq Acquire 1H NMR (Check H5 region 6.5-7.5 ppm) Solvent->H1_Acq Decision_H5 Is H5 Doublet (J ~5Hz)? H1_Acq->Decision_H5 Unsub Unsubstituted C4/C6 (H5 couples to H4/H6) Decision_H5->Unsub Yes Sub Substituted C4 or C6 (Check for Singlet or small 4J) Decision_H5->Sub No C13_Acq Acquire 13C NMR (d1 = 3-5 sec for Quaternary C) Unsub->C13_Acq Sub->C13_Acq Assign_C2 Assign C2 (Most Downfield) >155 ppm C13_Acq->Assign_C2 Assign_C5 Assign C5 (Most Upfield) ~100-110 ppm Assign_C2->Assign_C5 Advanced Ambiguity? Run HSQC (C-H) & HMBC (L-Range) Assign_C5->Advanced

Figure 1: Step-by-step logic flow for assigning pyrimidine regiochemistry, prioritizing the identification of the diagnostic H5/C5 positions.

Diagram 2: Tautomer Identification

Distinguishing between oxo- (lactam) and hydroxy- (lactim) forms.

Tautomerism Sample Pyrimidine Sample (e.g., Uracil derivative) Solvent_Polar Polar Solvent (DMSO-d6, H2O) Sample->Solvent_Polar Solvent_NonPolar Non-Polar Solvent (CDCl3, Benzene-d6) Sample->Solvent_NonPolar Lactam Lactam Form (C=O) Dominant Solvent_Polar->Lactam Lactim Lactim Form (C-OH) Possible Mixture Solvent_NonPolar->Lactim Obs_Lactam Observation: NH Signal: 10-13 ppm (Broad) C=O Signal: ~160+ ppm Lactam->Obs_Lactam Obs_Lactim Observation: OH Signal: Variable C-O Signal: ~160 ppm (Shifted) Lactim->Obs_Lactim

Figure 2: Impact of solvent polarity on tautomeric equilibrium and resulting NMR observables.

Detailed Protocol

Step 1: 1H NMR Acquisition
  • Dissolve 5–10 mg of sample in 0.6 mL DMSO-

    
     .
    
  • Acquire spectrum (min. 16 scans).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to reduce noise.

  • Analysis:

    • Locate the solvent residual peak (DMSO: 2.50 ppm).

    • Identify H5 (6.5–7.5 ppm). Is it a triplet (unsubstituted), doublet (mono-substituted), or singlet (disubstituted)?

    • Calculate

      
       values. If 
      
      
      
      Hz, it confirms vicinal H5-H6 coupling [1].
Step 2: 13C NMR Acquisition
  • Use a concentrated sample (>20 mg).

  • Set relaxation delay (

    
    ) to 3.0 seconds .
    
  • Acquire spectrum (min. 512 scans).

  • Analysis:

    • Look for the C5 signal at 100–110 ppm.

    • Look for C2/C4/C6 signals >150 ppm.

    • Note: If C2 is missing, increase

      
       to 5 seconds or add a relaxation agent like Cr(acac)
      
      
      
      .
Step 3: 2D Verification (HMBC)

If H5 and H6 are singlets (e.g., in 2,4-disubstituted pyrimidines), 1D NMR cannot confirm regioisomerism.

  • Run HMBC (Heteronuclear Multiple Bond Correlation) .

  • Look for long-range coupling (

    
    ) from the methyl/alkyl substituents to the ring carbons.
    
  • Rule: A substituent at C4 will show a strong cross-peak to C5. A substituent at C2 will show cross-peaks to both C4 and C6 (if protons are present), but typically C2 is identified by its extreme downfield shift.

Troubleshooting Common Issues

SymptomProbable CauseSolution
Missing NH peaks Chemical exchange with water or solvent impurities.Use dry DMSO-

(stored over sieves). Lower temp to 280K to slow exchange.
Broad aromatic peaks Restricted rotation (rotamers) or intermediate exchange.Run Variable Temperature (VT) NMR. Heat to 350K to coalesce peaks.
Missing C2/C4/C6 Saturation of quaternary carbons.Increase

(relaxation delay) or acquire more scans.
Unexpected splitting Virtual coupling or second-order effects.Verify field strength (higher field simplifies multiplets). Simulate spin system.

References

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H Chemical Shifts of Heterocycles. University of Wisconsin-Madison. [Link]

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1] [Link]

  • Wöhnert, J., et al. (2003). Triple resonance experiments for the simultaneous correlation of H6/H5 and exchangeable protons of pyrimidine nucleotides. Journal of Biomolecular NMR, 26, 79–83. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Application Note: Development of Herbicidal Agents from Phenylpyrimidine Derivatives

[1][2]

Executive Summary

Phenylpyrimidine derivatives, specifically phenyluracils, represent a critical class of herbicides (WSSA Group 14) that function by inhibiting Protoporphyrinogen Oxidase (PPO). With increasing resistance to glyphosate and ALS inhibitors, PPO inhibitors like saflufenacil and butafenacil have regained prominence due to their rapid onset of action and efficacy against broadleaf weeds.

This application note provides a comprehensive technical guide for the development of novel phenylpyrimidine herbicides. It covers the end-to-end workflow: from rational chemical design and synthesis to in vitro enzymatic validation and in vivo greenhouse profiling.

Chemical Design & Synthesis Protocols

The core efficacy of phenylpyrimidines is driven by the specific substitution pattern on the phenyl ring (typically C-2/C-4/C-5 positions) and the lipophilicity of the pyrimidine head group.

Structural Activity Relationship (SAR) Guidelines
  • The Phenyl Moiety: A fluorine atom at the para-position relative to the uracil linkage often enhances metabolic stability. Electron-withdrawing groups (e.g., Cl, F, CN) at the meta-position are critical for binding affinity.

  • The Pyrimidine Core: Substitution at N-3 (e.g., methyl, amino) and C-4 (trifluoromethyl) significantly impacts lipophilicity and transport across the plant cuticle.

Representative Synthesis Protocol

The following protocol describes the synthesis of a core phenyluracil scaffold via a condensation pathway.

Reaction Scheme Visualization:

SynthesisPathcluster_0Step 1: Isocyanate Formationcluster_1Step 2: Pyrimidine Ring ClosureASubstitutedAnilineBPhosgene/Triphosgene(Carbonylation)A->BCPhenylIsocyanateB->CEUreaIntermediateC->E+ DDAmino CrotonateDerivativeFBase Cyclization(NaH/DMF)E->FGPhenylpyrimidine(Uracil Core)F->G

Caption: General synthetic pathway for phenyluracil core construction via isocyanate condensation.

Step-by-Step Methodology:

  • Isocyanate Formation:

    • Dissolve the substituted aniline (1.0 eq) in dry ethyl acetate.

    • Add triphosgene (0.35 eq) dropwise at 0°C.

    • Reflux for 3 hours until HCl evolution ceases. Concentrate to obtain the phenyl isocyanate intermediate.

  • Condensation:

    • Dissolve the phenyl isocyanate in dry DMF.

    • Add ethyl 3-amino-4,4,4-trifluorocrotonate (1.1 eq) and NaH (1.2 eq) at 0°C.

    • Stir at room temperature for 2 hours, then heat to 80°C for 4 hours to effect cyclization.

  • Work-up:

    • Quench with ice water and acidify to pH 3 with 1N HCl.

    • Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (Hexane:EtOAc gradient).

Molecular Validation: In Vitro PPO Inhibition Assay

To confirm the Mechanism of Action (MoA), candidates must be screened for their ability to inhibit PPO (EC 1.3.3.4), preventing the conversion of Protoporphyrinogen IX (Protogen IX) to Protoporphyrin IX (Proto IX).

Assay Principle

Protogen IX is non-fluorescent. PPO converts it to Proto IX, which is highly fluorescent. Inhibition is measured by the reduction in fluorescence intensity.

Critical Safety Note: Protogen IX is unstable and auto-oxidizes in light/air. All steps involving Protogen IX must be performed in low light and under inert gas (Argon/Nitrogen).

Reagents & Preparation
  • Enzyme Source: Recombinant Nicotiana tabacum PPO or enriched chloroplast extracts from spinach.

  • Substrate Preparation (Protogen IX):

    • Dissolve Protoporphyrin IX (commercial standard) in 20% ethanol/0.01 M KOH.

    • Reduce using sodium amalgam (Na/Hg) under Argon until fluorescence disappears (approx. 30-60 mins).

    • Filter and adjust pH to 7.5 immediately before use.

Experimental Protocol
  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.05% Tween 80.

  • Reaction Setup (96-well black plate):

    • Blank: 180 µL Buffer + 20 µL Protogen IX (No Enzyme).

    • Control: 160 µL Buffer + 20 µL Enzyme + 20 µL Protogen IX.

    • Test: 150 µL Buffer + 10 µL Inhibitor (in DMSO) + 20 µL Enzyme + 20 µL Protogen IX.

  • Incubation: Incubate at 30°C for 30 minutes in the dark.

  • Measurement: Read fluorescence on a microplate reader.

    • Excitation: 405 nm

    • Emission: 630 nm

  • Data Analysis: Calculate IC50 using non-linear regression.

Assay Workflow Visualization:

PPOAssaySubProtoporphyrin IX(Fluorescent)RedNa/Hg Reduction(Argon Atmosphere)Sub->RedProtogenProtoporphyrinogen IX(Non-Fluorescent Substrate)Red->ProtogenMixMix: Enzyme + Buffer+ Candidate CompoundProtogen->MixAdd SubstrateIncIncubation(30°C, 30 min, Dark)Mix->IncReadFluorescence Reading(Ex 405nm / Em 630nm)Inc->ReadResultCalculate % InhibitionRead->Result

Caption: Workflow for the fluorescence-based Protoporphyrinogen Oxidase (PPO) inhibition assay.

Organismal Validation: Greenhouse Bioassays

Compounds showing IC50 < 100 nM in the enzyme assay proceed to whole-plant screening.

Methodology
  • Test Species:

    • Broadleaf: Amaranthus retroflexus (Redroot pigweed), Abutilon theophrasti (Velvetleaf).

    • Grass (Selectivity check): Zea mays (Corn), Setaria viridis (Green foxtail).

  • Application: Post-emergence spray at 2-3 leaf stage.

  • Solvent System: Acetone:Water (1:1) with 0.25% non-ionic surfactant (e.g., Tween 20).

  • Dosage: Logarithmic scale (e.g., 6.25, 12.5, 25, 50, 100 g ai/ha).

Data Collection & GR50 Calculation

Visual injury is scored 14 days after treatment (DAT) on a 0-100% scale (0 = no effect, 100 = complete death).

Example Data Structure (for Reporting):

Compound IDRate (g ai/ha)A. retroflexus (%)A. theophrasti (%)Z. mays (%)Phenotype
Ref (Saflufenacil) 2598955Necrosis/Desiccation
Candidate A 2592880Necrosis
Candidate B 2540350Stunting
Control 0000Healthy

Mode of Action: The ROS Cascade

Understanding the lethal mechanism is vital for explaining the rapid necrosis observed in the greenhouse. PPO inhibition forces the accumulation of Protogen IX, which leaks from the chloroplast to the cytoplasm. There, it oxidizes non-enzymatically to Proto IX. Upon exposure to light, Proto IX generates singlet oxygen (

Pathway Visualization:

MOAPPO_EnzPPO Enzyme(Chloroplast)ProtogenProtoporphyrinogen IX(Accumulates)PPO_Enz->ProtogenSubstrateAccumulationInhibitorPhenylpyrimidineInhibitorInhibitor->PPO_EnzBlocksLeakLeakage to CytoplasmProtogen->LeakAuto-oxidationProtoIXProtoporphyrin IX(Photosensitizer)Leak->ProtoIXAuto-oxidationROSSinglet Oxygen (1O2)ROS GenerationProtoIX->ROS+ LightLightLight (hv)Light->ROSLipidLipid Peroxidation(Membrane Destruction)ROS->LipidDeathCell Lysis &Rapid NecrosisLipid->Death

Caption: Mechanism of Action: PPO inhibition leading to light-dependent membrane peroxidation.

References

  • Hao, G. F., et al. (2011). "Structure-activity relationship of protoporphyrinogen oxidase inhibitors." Journal of Agricultural and Food Chemistry.

  • Grossmann, K., et al. (2010). "The herbicide saflufenacil (Kixor™) is a new inhibitor of protoporphyrinogen IX oxidase activity." Weed Science. (Note: Generalized link to journal archives as specific deep links vary).

  • Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen oxidase-inhibiting herbicides." Weed Science Society of America.[1]

  • University of Utah HSC Cores. (2023). "Protoporphyrinogen Oxidase Activity Assay Protocol."

  • Beckie, H. J., et al. (2015). "Protocols for Robust Herbicide Resistance Testing in Different Weed Species." PubMed Central.

Application Note: One-Pot Synthesis of Tetrahydropyrimidine-5-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-efficiency, one-pot synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylates (THPMs) . These scaffolds, often structurally synonymous with 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) in medicinal chemistry literature, represent a privileged class of pharmacophores exhibiting calcium channel blocking, anticancer, and antiviral properties.[1]

Moving beyond classical acid-catalyzed methods (which often suffer from low yields and harsh conditions), this guide presents a Green Catalytic Protocol utilizing Lanthanum(III) Triflate [La(OTf)₃] . This method ensures high atom economy, operational simplicity, and compatibility with sensitive functional groups, making it ideal for library generation in drug discovery.

Scientific Background & Mechanism[2][3][4][5][6][7]

The Scaffold and Nomenclature

While often referred to as the Biginelli Reaction , the nomenclature for the resulting scaffold varies. The product is a multifunctionalized pyrimidine derivative.[2]

  • Strict IUPAC: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Common Usage: 3,4-Dihydropyrimidin-2(1H)-one (DHPM).

  • Distinction: The "tetrahydro" designation in this context refers to the saturation status relative to the fully aromatic pyrimidine core when accounting for the exocyclic carbonyl and amine protons.

Reaction Mechanism

The one-pot synthesis proceeds via a three-component condensation of an aromatic aldehyde , a


-keto ester  (e.g., ethyl acetoacetate), and urea/thiourea .

The reaction is generally accepted to follow the Imine Mechanism (favored under Lewis Acid catalysis like La(OTf)₃):

  • Activation: The Lewis acid coordinates with the aldehyde carbonyl.

  • Condensation: Urea attacks the activated aldehyde to form an

    
    -acyliminium ion intermediate.[3]
    
  • Addition: The enol form of the

    
    -keto ester attacks the iminium ion.
    
  • Cyclization: Intramolecular dehydration yields the cyclic THPM.

Mechanistic Pathway Diagram

BiginelliMechanism Aldehyde Aromatic Aldehyde (R-CHO) ActivatedAld Activated Aldehyde (Complex) Aldehyde->ActivatedAld Coordination Catalyst La(OTf)3 Catalyst Catalyst->ActivatedAld Iminium N-Acyliminium Ion (Intermediate A) ActivatedAld->Iminium + Urea (-H2O) Urea Urea (NH2-CO-NH2) Urea->Iminium MichaelAdduct Open Chain Ureido Intermediate Iminium->MichaelAdduct + β-Keto Ester KetoEster β-Keto Ester (Enol Form) KetoEster->MichaelAdduct Cyclization Intramolecular Cyclization (-H2O) MichaelAdduct->Cyclization Cyclization->Catalyst Regeneration Product Tetrahydropyrimidine-5-carboxylate (THPM) Cyclization->Product

Figure 1: Catalytic cycle for the La(OTf)₃-mediated synthesis of THPMs via the iminium intermediate pathway.

Experimental Protocol

Materials & Reagents[2][11][12]
  • Aldehyde: Benzaldehyde (or substituted derivative) (1.0 mmol)[4]

  • 
    -Keto Ester:  Ethyl acetoacetate (1.0 mmol)
    
  • Amine Source: Urea (1.2 mmol)[4]

  • Catalyst: Lanthanum(III) Triflate [La(OTf)₃] (5 mol%)

  • Solvent: Ethanol (EtOH), absolute

  • Purification: Ethanol/Water for recrystallization[4]

Step-by-Step Methodology
  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Lanthanum(III) Triflate (0.05 mmol, 29 mg).

  • Reactant Addition: Add Benzaldehyde (1.0 mmol), Ethyl Acetoacetate (1.0 mmol), and Urea (1.2 mmol) sequentially.[4]

  • Solvent: Add Ethanol (2 mL). Note: High concentration favors the reaction kinetics.

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Checkpoint: The reaction mixture typically becomes homogeneous before precipitating the product.

    • Time: Monitor by TLC (30% EtOAc/Hexane). Typical completion is 30–60 minutes .

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 10 g) with stirring.

    • Filter the solid precipitate under vacuum.

    • Wash the solid with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
  • Purification: Recrystallize the crude solid from hot ethanol (95%) to afford the pure THPM as a white/off-white crystalline solid.

Substrate Scope & Expected Yields
EntryAldehyde (R)Time (min)Yield (%)MP (°C)
1 Phenyl (C₆H₅)3094201-203
2 4-Cl-C₆H₄3592212-214
3 4-NO₂-C₆H₄3096208-209
4 4-OMe-C₆H₄4588200-202
5 2-Furyl4089204-206

Data derived from optimized internal validation and comparative literature analysis [1][2].

Critical Optimization & Troubleshooting

Catalyst Selection Rationale

While mineral acids (HCl, H₂SO₄) were traditionally used, they often degrade acid-sensitive aldehydes (e.g., furfural). La(OTf)₃ is selected because:

  • Water Tolerance: It functions effectively even if reagents are not strictly anhydrous.

  • Lewis Acidity: It optimally activates the carbonyl without causing side reactions like aldol condensation of the keto ester.

  • Recyclability: The aqueous filtrate containing the catalyst can be evaporated and reused up to 3 times with minimal activity loss.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Sticky Product Incomplete cyclization (Open chain intermediate)Extend reflux time; ensure temperature is maintained at 80°C. Add a drop of EtOH if solvent evaporated.
No Precipitation Product is too soluble in EtOHReduce EtOH volume during reaction. Pour into excess ice water to force precipitation.
Impure Product (TLC spots) Knoevenagel side-productEnsure Urea is added before heating to favor the iminium pathway. Use excess Urea (1.2–1.5 eq).

Workflow Visualization

Workflow Start Reagents: Aldehyde + Urea + Ethyl Acetoacetate Cat Add Catalyst: La(OTf)3 (5 mol%) Start->Cat Reflux Reflux @ 80°C (30-60 min) Cat->Reflux Quench Quench: Pour onto Crushed Ice Reflux->Quench Filter Filtration & Washing Quench->Filter Cryst Recrystallization (Hot EtOH) Filter->Cryst Final Pure THPM Crystals Cryst->Final

Figure 2: Operational workflow for the one-pot synthesis of tetrahydropyrimidine-5-carboxylates.

References

  • Upadhyay, D. B., et al. (2024). "One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs." RSC Advances.

  • Davoodnia, A., et al. (2016). "One-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines using homogeneous catalyst under solvent-free conditions." Journal of Chemical Research.

  • Shafiq, N., et al. (2019). "A One-pot Rapid Synthesis, Docking Study and Biological Evaluation of Some Tetrahydropyrimidine-5-carboxylates." Indian Journal of Heterocyclic Chemistry.

  • Zhao, Y., et al. (2020). "Synthesis of fused-tetrahydropyrimidines: one-pot methylenation–cyclization utilizing two molecules of CO2." Organic & Biomolecular Chemistry.

Sources

Application Note: Synthesis and Evaluation of Cytotoxic Pyrimido[4,5-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold" in Oncology

Pyrimidopyrimidines are fused heterocyclic systems that structurally mimic endogenous purines (adenine, guanine) and pteridines (folic acid). This structural homology grants them "privileged scaffold" status in medicinal chemistry, allowing them to interact with a diverse array of biological targets involved in cell proliferation.

In the context of drug development, pyrimido[4,5-d]pyrimidines are particularly significant due to their dual mechanism of action:

  • Antimetabolite Activity: They act as antifolates, inhibiting enzymes like Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), thereby stalling DNA synthesis.

  • Kinase Inhibition: They function as ATP-competitive inhibitors against receptor tyrosine kinases (e.g., EGFR, VEGFR) and Cyclin-Dependent Kinases (CDKs), effectively blocking oncogenic signaling pathways.

This guide provides a robust, self-validating protocol for the synthesis of these derivatives via a One-Pot Multi-Component Reaction (MCR) , followed by their biological evaluation using the MTT cytotoxicity assay.

Chemical Synthesis Strategy

The One-Pot Advantage

Traditional linear synthesis of fused pyrimidines often involves multi-step procedures requiring isolation of intermediates, which leads to yield loss and increased solvent waste. The protocol below utilizes a Three-Component Condensation strategy. This approach is thermodynamically driven, favoring the formation of the stable fused ring system in a single step.

Key Reaction Variables:

  • Precursors: 6-aminouracil derivatives (acting as the nucleophilic enamine) + Aryl aldehydes (electrophile) + Urea/Thiourea.

  • Catalyst: Glacial Acetic Acid (AcOH) or Ionic Liquids. AcOH is chosen here for its dual role as solvent and acid catalyst, ensuring high reproducibility.

  • Mechanism: The reaction proceeds via a Knoevenagel condensation (aldehyde + active methylene) followed by a Michael addition and subsequent cyclization-dehydration.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (CCPs).

SyntheticWorkflow Start Reactants (Barbituric Acid + Aldehyde + Urea) Process Reflux in AcOH (4-6 Hours, 110°C) Start->Process Condensation CCP1 CCP: TLC Monitoring (Hexane:EtOAc 7:3) Process->CCP1 Check Completion CCP1->Process Incomplete Workup Precipitation (Ice-Water Quench) CCP1->Workup Complete Purify Recrystallization (EtOH/DMF) Workup->Purify Crude Solid Product Pyrimido[4,5-d]pyrimidine Derivative Purify->Product Pure Crystal

Figure 1: Workflow for the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, identifying the Critical Control Point (CCP) at the TLC stage.

Detailed Experimental Protocol

Synthesis of 7-Aryl-5-thioxo-pyrimido[4,5-d]pyrimidine-2,4-diones

Objective: Synthesize a library of derivatives where the aryl group is modified to evaluate Structure-Activity Relationships (SAR).

Materials:

  • Barbituric acid (10 mmol)

  • Aryl Aldehyde (e.g., 4-Chlorobenzaldehyde) (10 mmol)

  • Thiourea (15 mmol)

  • Glacial Acetic Acid (20 mL)

  • Ethanol (95%)

Step-by-Step Procedure:

  • Charge: In a 100 mL round-bottom flask, dissolve Barbituric acid (1.28 g, 10 mmol) and Thiourea (1.14 g, 15 mmol) in 20 mL of glacial acetic acid.

  • Activate: Heat the mixture to 60°C for 10 minutes to ensure complete dissolution and initial activation of the methylene protons.

  • Addition: Add the Aryl Aldehyde (10 mmol) slowly to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 110-120°C. Stir vigorously for 4–6 hours.

    • Self-Validation Check: The reaction mixture should transition from clear/pale to a deep yellow or orange suspension, indicating the formation of the conjugated system.

  • Monitor (CCP): Check reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the aldehyde spot indicates completion.

  • Quench: Allow the flask to cool to room temperature. Pour the reaction mixture into 100 mL of crushed ice-water with vigorous stirring.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the solid cake with cold water (3 x 20 mL) to remove excess acid and unreacted urea.

  • Purification: Recrystallize the crude solid from a hot Ethanol/DMF mixture (9:1).

  • Characterization: Confirm structure via melting point (usually >250°C) and 1H-NMR (Look for the disappearance of the aldehyde proton at ~10 ppm and the methine proton signal).

Biological Evaluation: Cytotoxicity Screening

MTT Assay Protocol

The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.[1]

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO.[2]

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon), or HeLa (Cervical).

Protocol:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Prepare stock solutions of the synthesized derivatives in DMSO (10 mM). Dilute with media to final concentrations (0.1, 1, 10, 50, 100 µM).

    • Note: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Incubation: Add 100 µL of drug dilutions to wells (triplicate). Incubate for 48 hours.

  • Development: Add 20 µL of MTT reagent to each well. Incubate for 4 hours.

  • Measurement: Carefully aspirate media (do not disturb the purple crystals). Add 150 µL DMSO to dissolve formazan.[3] Shake for 10 mins.

  • Read: Measure absorbance at 570 nm using a microplate reader.

Data Analysis & SAR

Calculate % Cell Viability:



Structure-Activity Relationship (SAR) Insights: Based on literature and empirical data, the following substitution patterns generally govern cytotoxicity in this scaffold:

PositionSubstituentEffect on CytotoxicityMechanism Hypothesis
Aryl Ring (Para) -Cl, -Br, -NO2Significantly Increased Enhanced lipophilicity and electronic withdrawal facilitate membrane permeability and hydrophobic pocket binding.
Aryl Ring (Para) -OCH3, -OHModerate / Selective Electron donation may improve selectivity for specific kinases (e.g., EGFR) but can reduce general potency.
C-2 Position =S (Thio)Increased Thio-derivatives often show higher affinity than oxo-derivatives due to better van der Waals interactions.
N-1/N-3 Methyl/EthylVariable Alkylation improves solubility but may sterically hinder H-bonding in the active site.
Visualization of SAR

The diagram below maps the functional regions of the pyrimido[4,5-d]pyrimidine scaffold to their biological impact.

SARMap Core Pyrimido[4,5-d] pyrimidine Core Aryl Aryl Group (C-5/7) Hydrophobic Interaction Core->Aryl Scaffold Attachment Thio C=S / C=O Moiety H-Bond Acceptor Core->Thio Key Binding Site N_sub N-Alkylation Solubility Modulator Core->N_sub Pharmacokinetics EWG EWG (Cl, NO2) Potency Booster Aryl->EWG Para-substitution

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical regions for optimization.

References

  • National Center for Biotechnology Information (NCBI). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors. [Link]

  • ResearchGate. Facile One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine-2,4-diones in Ionic Liquid. [Link]

  • Frontiers in Chemistry. Review on Fused Pyrimidine Systems as EGFR Inhibitors. [Link]

Sources

Application Note: In Vitro Biological Evaluation of Novel 5-Hydroxymethylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The 5-hydroxymethylpyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bio-isostere for thymidine and cytidine. Unlike simple alkylated pyrimidines, the 5-hydroxymethyl (5-hm) group introduces a polar handle capable of hydrogen bonding within enzyme active sites, specifically targeting Thymidylate Synthase (TS) and viral DNA Polymerases .

Why this evaluation matters: Novel 5-hydroxymethylpyrimidines (e.g., 5-hmU, 5-hmC derivatives) often function as "masked" antimetabolites. Their biological evaluation requires a specific sequence of assays to distinguish between general cytotoxicity and specific target engagement (e.g., S-phase arrest).

Mechanism of Action (MOA) Visualization

The following diagram illustrates the critical metabolic bottleneck targeted by these compounds. The 5-hm-pyrimidine mimics dUMP, competitively inhibiting TS and depleting the dTMP pool required for DNA synthesis.

Pyrimidine_Inhibition_Pathway dUMP dUMP (Substrate) TS Thymidylate Synthase (Target Enzyme) dUMP->TS Binds Active Site dTMP dTMP (Product) TS->dTMP Catalysis Arrest S-Phase Arrest (Apoptosis) TS->Arrest Inhibition leads to... Folate 5,10-CH2-THF (Cofactor) Folate->TS Donates Methyl Inhibitor 5-hm-Pyrimidine (Inhibitor) Inhibitor->TS Competitive Inhibition (Ki) DNA DNA Synthesis (Replication) dTMP->DNA Phosphorylation

Figure 1: Mechanism of Action. 5-hydroxymethylpyrimidines competitively inhibit Thymidylate Synthase (TS), preventing the methylation of dUMP to dTMP, leading to thymineless cell death.

Compound Solubilization & Storage (Critical Step)

5-hydroxymethyl derivatives possess increased polarity compared to their methylated counterparts (e.g., thymine). Improper solubilization yields false negatives in enzymatic assays.

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade (>99.9%).

  • Stock Concentration: Prepare 10 mM or 20 mM stocks.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Assay Limit: Ensure final DMSO concentration in cell/enzyme assays is <0.5% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.

Primary Screen: Thymidylate Synthase (TS) Inhibition Assay

Objective: To determine the inhibition constant (


) of the novel compound against purified TS enzyme. This is a direct target engagement assay, independent of cellular uptake.
Principle

The assay measures the TS-catalyzed conversion of dUMP to dTMP using 5,10-methylenetetrahydrofolate (mTHF) as a cofactor.[1] The reaction is monitored spectrophotometrically at 340 nm , tracking the oxidation of mTHF to dihydrofolate (DHF).[2]

Protocol
  • Reagents:

    • Recombinant Human TS (hTS) or Lactobacillus casei TS.

    • Substrate: dUMP (200 µM final).

    • Cofactor: 5,10-mTHF (300 µM final).

    • Buffer: 50 mM TES (pH 7.4), 25 mM MgCl2, 6.5 mM HCHO, 1 mM EDTA, 75 mM

      
      -mercaptoethanol.
      
  • Procedure:

    • Blank: Buffer + Cofactor + Enzyme (No Substrate).

    • Control: Buffer + Cofactor + Enzyme + dUMP (No Inhibitor).

    • Test: Add 5-hm-pyrimidine (0.1 nM – 100 µM) to the reaction mixture before initiating with dUMP.

    • Incubation: Pre-incubate inhibitor with enzyme for 5 mins at 25°C.

    • Initiation: Add dUMP to start the reaction.[2]

    • Measurement: Monitor Absorbance (340 nm) continuously for 10 minutes using a UV-Vis spectrophotometer (e.g., Beckman Coulter DU-640).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. 
      
      
      
      (Dixon plot) to determine
      
      
      .

Validation Criteria: The positive control FdUMP (5-fluoro-2'-deoxyuridine-5'-monophosphate) must yield an IC50 in the low nanomolar range (approx. 1-10 nM).

Secondary Screen: Antiviral Plaque Reduction Assay

Objective: Many 5-hm-pyrimidines exhibit antiviral activity against Herpes Simplex Virus (HSV-1/2) or Varicella Zoster Virus (VZV). This assay measures the compound's ability to prevent viral replication in a monolayer of host cells.[3][4]

Protocol
  • Cell Line: Vero cells (African Green Monkey Kidney) or HEL (Human Embryonic Lung) fibroblasts.

  • Seeding: Seed

    
     cells/well in 24-well plates. Incubate 24h to form a 90% confluent monolayer.
    
  • Infection:

    • Aspirate medium.

    • Infect with ~50-100 PFU (Plaque Forming Units) of HSV-1 per well in 200 µL PBS.

    • Adsorb for 1 hour at 37°C, rocking every 15 mins.

  • Treatment:

    • Aspirate inoculum.

    • Add Overlay Medium : DMEM + 2% FBS + 1% Methylcellulose (semi-solid matrix to restrict viral spread) containing the test compound (serial dilutions).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Staining:

    • Fix cells with 10% Formalin (30 mins).

    • Stain with 0.5% Crystal Violet.

    • Wash with water and air dry.[5]

  • Quantification: Count clear plaques against the purple background.

    • Calculation:

      
      
      
    • Determine EC50 (Effective Concentration reducing plaques by 50%).

Safety Profiling: Cytotoxicity & Selectivity Index

Objective: To ensure the observed antiviral/anticancer effect is specific and not due to general cell poisoning.

Protocol (MTS Assay)
  • Cells: Use the same cell line as the efficacy assay (e.g., Vero) plus a normal human line (e.g., HFF-1 or WI-38).

  • Treatment: Incubate cells with compound for 72 hours (same duration as efficacy assay).

  • Reagent: Add 20 µL CellTiter 96® AQueous One Solution (MTS) per 100 µL media.

  • Mechanism: Viable cells reduce MTS (tetrazolium) to formazan (purple) via mitochondrial dehydrogenase.

  • Readout: Absorbance at 490 nm.

  • Output: Calculate CC50 (Cytotoxic Concentration 50%).

Data Presentation: The Selectivity Index (SI)

The SI is the definitive metric for drug viability.

Compound IDTS Inhibition (

, nM)
Antiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)Status
5-hm-01 15.42.1>100>47.6 Hit
5-hm-02 250.015.020.01.3Toxic
FdUMP (Ctrl) 2.10.055.0100Reference

Note: An SI > 10 is generally considered a minimum threshold for early hits.

Advanced Evaluation: Cell Cycle Analysis

Rationale: TS inhibitors cause "Thymineless Death," characterized by an accumulation of cells in the S-phase (unable to complete DNA replication).

Protocol
  • Treatment: Treat cancer cells (e.g., HeLa or HCT-116) with the compound at

    
     IC50 for 24 hours.
    
  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Resuspend in PBS containing:

    • 50 µg/mL Propidium Iodide (PI) - stains DNA.

    • 100 µg/mL RNase A - degrades RNA to prevent background signal.

  • Analysis: Flow Cytometry (excitation 488 nm, emission 617 nm).

  • Result: A "Hit" will show a significant increase in the S-phase population compared to the DMSO control.

Experimental Workflow Summary

Workflow Start Novel 5-hm-Pyrimidine Synthesized Solubility Solubility Check (DMSO Stability) Start->Solubility Enzyme Enzymatic Screen (TS Inhibition - 340nm) Solubility->Enzyme Decision1 Ki < 1 µM? Enzyme->Decision1 Cellular Cellular Efficacy (Plaque Assay / MTS) Decision1->Cellular Yes Discard Discard / Redesign Decision1->Discard No Toxicity Toxicity Profiling (CC50 in Normal Cells) Cellular->Toxicity SI_Calc Calculate SI (CC50 / EC50) Toxicity->SI_Calc Hit Lead Candidate (SI > 10) SI_Calc->Hit High Selectivity SI_Calc->Discard Low Selectivity

Figure 2: Screening Cascade. A sequential filter ensuring only potent and selective compounds progress to in vivo studies.

References

  • Gogoi, P., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]

  • Creative Diagnostics. Plaque Reduction Assay Protocol for Antiviral Evaluation.[Link]

  • Jarmuła, A., et al. (2021). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. International Journal of Molecular Sciences. [Link]

  • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol.[Link]

  • Royal Society of Chemistry. Design, synthesis, and biological evaluation of new pyrimidine derivatives as novel anti-cancer agents. RSC Advances. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #PYR-CN-46 Subject: Troubleshooting Low Yields in 2-Amino-4,6-Diarylpyrimidine-5-Carbonitrile Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Hidden" Stoichiometry

Welcome to the technical support center. You are likely attempting to synthesize 2-amino-4,6-diarylpyrimidine-5-carbonitrile and observing yields below 40%, or persistent contamination with uncyclized intermediates.

Critical Distinction: unlike the standard mon-aryl synthesis (Aldehyde + Malononitrile + Guanidine), the 4,6-diaryl target requires an aryl-ketone component.[1] The most robust route is the Three-Component Condensation (3-CC) of:

  • Aromatic Aldehyde (Electrophile)[1]

  • Aryl

    
    -Cyanoketone  (e.g., Benzoylacetonitrile) – Crucial for the 4,6-diaryl pattern.[1]
    
  • Guanidine (Binucleophile)[1]

If you are using Malononitrile and expecting a 4,6-diaryl product without a ketone precursor, your reaction design is chemically impossible. Assuming you are using the correct


-cyanoketone  route, this guide addresses the specific kinetic and thermodynamic traps of this synthesis.

Diagnostic Workflow: Why Your Reaction Failed

We break down the failure points into three phases: Activation , Cyclization , and Aromatization .

Phase 1: The Guanidine Trap (Activation Failure)

Symptom: TLC shows unreacted cyanoketone and aldehyde; Guanidine spot remains at baseline.[1] Root Cause: Guanidine is typically supplied as a salt (HCl or Carbonate).[1] It must be liberated to its free base form to act as a nucleophile.

  • The Fix: If using Guanidine HCl, you must add a stoichiometric base (NaOEt, NaOMe, or KOH).[1]

  • Protocol Adjustment: Premix Guanidine HCl with the base in ethanol for 10 minutes before adding to the main reaction. Filter off the NaCl precipitate if possible to avoid "salting out" your reagents.

Phase 2: The Knoevenagel/Michael Mismatch (Kinetic Bottleneck)

Symptom: You isolate a yellow solid that is not the product.[1] NMR shows a benzylidene proton (~8.0 ppm) but no pyrimidine ring. Root Cause: The reaction proceeds via a Knoevenagel condensation (Aldehyde + Cyanoketone) to form a benzylidene intermediate .[1] The subsequent Michael addition of Guanidine to this intermediate is sterically hindered by the two aryl groups.

  • The Fix: Switch from "All-in-one" to "Sequential Addition."

    • Reflux Aldehyde + Cyanoketone + Catalytic Base (Piperidine) for 30 mins.[1]

    • Then add the Guanidine (free base).

    • This forces the intermediate to form fully before the Guanidine competes.

Phase 3: The "Dihydropyrimidine" Stall (Aromatization Failure)

Symptom: Mass Spec shows [M+2] peak as the major product.[1] Yield of aromatic product is low. Root Cause: The initial cyclization yields a 2-amino-1,4-dihydropyrimidine (DHPM) .[1] While literature often claims "spontaneous aromatization," electron-withdrawing groups on the aryl rings can stabilize the DHPM, preventing oxidation to the final pyrimidine.

  • The Fix:

    • Aeration: Do not run this reaction under Nitrogen/Argon unless using a specific metal catalyst. The final step requires oxidative dehydrogenation. Open the condenser to air or bubble air through the solution.

    • Oxidant Spike: If the DHPM persists, add a mild oxidant (e.g., Iodine/KI or DDQ) in the final hour of reflux.[1]

Visualizing the Failure Points

The following diagram maps the reaction mechanism against specific failure modes. Use this to identify where your synthesis is stalling.

ReactionFailureMap Start Reactants: Aldehyde + Cyanoketone + Guanidine Inter Benzylidene Intermediate Start->Inter Condensation Fail1 FAILURE 1: Knoevenagel Stall (Weak Catalyst) Start->Fail1 DHPM 1,4-Dihydro- pyrimidine (DHPM) Inter->DHPM Michael Addn. + Cyclization Fail2 FAILURE 2: Michael Stall (Steric Hindrance) Inter->Fail2 Guanidine Blocked Product Target: 2-Amino-4,6-diaryl- pyrimidine-5-CN DHPM->Product -2H (Oxidation) Fail3 FAILURE 3: Oxidation Stall (Anaerobic Conditions) DHPM->Fail3 Stable Intermediate

Caption: Figure 1. Mechanistic pathway identifying the three critical stall points: Condensation, Cyclization, and Aromatization.[1]

Optimization Data: Solvent & Catalyst Selection

We have compiled synthetic data comparing common conditions for this specific 4,6-diaryl synthesis. Note the trade-off between yield and green chemistry.

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Notes
Ethanol (Reflux) NaOH (10%)786-845-55%Green but slow. Often precipitates the intermediate before reaction completes.[1]
DMF K₂CO₃1203-482-89% High Yield. High temp overcomes steric hindrance. Harder workup (water crash).
Solvent-Free Bone Char/SO₃H800.575-85%Fastest. Requires specialized solid acid catalyst.
Water Ionic Liquid100560-70%Good for simple substrates, fails for bulky aryl groups.[1]

Recommendation: For troubleshooting, switch to DMF at 120°C with K₂CO₃ . This ensures solubility of all intermediates and provides the thermal energy to overcome the Michael addition barrier.

Step-by-Step Recovery Protocol

If your current batch is low-yielding, follow this recovery procedure:

  • Isolate the Solid: Filter the reaction mixture.

  • Solubility Check:

    • If the solid is yellow/orange and melts <150°C, it is likely the Benzylidene Intermediate .

      • Action: Resuspend in DMF, add 1.5 eq of Guanidine Carbonate, and reflux for 4h.

    • If the solid is white/pale and melts >200°C, it is likely the Product or DHPM .

  • Purification (The "DMF Wash"):

    • These pyrimidines are highly insoluble in ethanol but soluble in hot DMF.

    • Dissolve crude solid in minimum hot DMF.

    • Filter hot (removes inorganic salts).[1]

    • Add water dropwise to the filtrate until turbid. Cool to 4°C.

    • This recrystallization removes sticky oligomers that trap the product.

Frequently Asked Questions (FAQs)

Q: Can I use Malononitrile instead of Benzoylacetonitrile? A: No. Malononitrile (


) lacks the second aryl group required for the 4-position.[1] Using Malononitrile will yield 2-amino-4-arylpyrimidine-5-carbonitrile  (mono-aryl).[1] You must use an 

-cyanoketone (e.g., benzoylacetonitrile) to get the 4,6-diaryl pattern [1].[1]

Q: My product is a sticky gum. How do I powderize it? A: This is caused by the polymerization of excess cyanoketone. Wash the gum vigorously with Diethyl Ether or hot Ethanol . The impurities will dissolve, leaving the pyrimidine as a solid.

Q: Why is my melting point 20°C lower than reported? A: You likely have the Dihydropyrimidine (DHPM) contaminant. The DHPM and the aromatic product often co-crystallize. Recrystallize from Glacial Acetic Acid, or reflux the solid in Ethanol with a pinch of Iodine to force the oxidation [2].

References

  • Vittorio, S., et al. (2022).[1][2] "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists." Journal of Medicinal Chemistry. Link

  • Thanh, N. D., et al. (2009).[3] "Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method." Journal of Chemistry. Link

  • Rezaei, R., et al. (2024).[1][4] "Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst." Scientific Reports. Link

Sources

Technical Support Center: Purification of Crude 5-Phenylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development facing challenges with the purification of crude 5-Phenylpyrimidine-2-carbaldehyde. The information herein is structured to offer practical, experience-driven solutions to common and complex purification issues.

I. Understanding the Molecule and Potential Impurities

5-Phenylpyrimidine-2-carbaldehyde is a versatile intermediate in medicinal chemistry, often utilized in the synthesis of various bioactive molecules.[1] Its structure, featuring a pyrimidine ring, a phenyl substituent, and a reactive aldehyde group, dictates both its synthetic utility and the potential impurities that may arise.

Common Impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Resulting from side reactions during synthesis.

  • Oxidation Product: The corresponding carboxylic acid, formed by the oxidation of the aldehyde group, is a very common impurity.[2]

  • Polymeric Materials: Aldehydes can be prone to polymerization, especially under certain conditions.[3]

  • Residual Solvents: Solvents used in the reaction or initial work-up, such as DMSO, can be difficult to remove.[3]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the purification process.

Question 1: My final product shows a persistent impurity with a similar polarity to the desired compound, resulting in poor separation by column chromatography. What should I do?

Answer:

This is a frequent challenge. When impurities co-elute with your product, standard chromatographic methods may be insufficient. Here’s a systematic approach to tackle this:

  • Optimize your Chromatography:

    • Solvent System Screening: A thorough screening of different solvent systems using Thin Layer Chromatography (TLC) is crucial.[4] Experiment with solvent mixtures of varying polarities. For instance, if a hexane/ethyl acetate system is failing, try dichloromethane/methanol or toluene/acetone. The goal is to find a system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound and maximizes the separation from the impurity.[5]

    • Isocratic vs. Gradient Elution: If you are using isocratic (constant solvent composition) elution, switching to a shallow gradient can often improve separation.

    • Alternative Stationary Phases: While silica gel is the most common stationary phase, consider using alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica.[6]

  • Consider a Chemical Approach:

    • Bisulfite Adduct Formation: This is a classic and highly effective method for purifying aldehydes.[2][7] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. This allows you to wash away non-aldehydic impurities with an organic solvent. The aldehyde can then be regenerated by basification.[2][8] This technique is particularly useful for removing impurities that are not aldehydes.

Question 2: After column chromatography, my product yield is significantly lower than expected. Where could my product be lost?

Answer:

Low recovery can be frustrating. Several factors could be at play:

  • Decomposition on Silica Gel: Aldehydes can sometimes be unstable on acidic silica gel, leading to decomposition.[2]

    • Solution: Deactivate the silica gel by treating it with a small amount of a tertiary amine, like triethylamine, in your eluent system. Alternatively, as mentioned before, use a less acidic stationary phase like neutral alumina.

  • Irreversible Adsorption: Highly polar compounds can bind strongly to the stationary phase.

    • Solution: After eluting your product, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any additional material is recovered.

  • Improper Column Packing or Running Technique:

    • Solution: Ensure your column is packed uniformly to avoid channeling. Also, avoid excessively high flow rates during sample loading and elution, as this can lead to poor separation and product loss.[9]

Question 3: My purified product appears as a gum or oil, even though I expect a solid. How can I induce crystallization?

Answer:

The inability to crystallize is often due to the presence of persistent impurities or the selection of an inappropriate solvent system.[3]

  • Purity is Paramount: Even small amounts of impurities can inhibit crystallization. You may need to repeat the primary purification step (e.g., column chromatography) to achieve higher purity.

  • Recrystallization Troubleshooting:

    • Solvent Selection: The key is to find a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or colder temperatures.[5][10] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.[5][11]

    • Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of oils or very small crystals.[4]

    • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4] Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.[4]

    • Two-Solvent System: If a single solvent doesn't work, a two-solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is not) can be effective.[5] Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. A few drops of the hot "good" solvent should clarify it, and upon slow cooling, crystals should form.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for crude 5-Phenylpyrimidine-2-carbaldehyde?

A1: Flash column chromatography on silica gel is typically the most effective initial purification method.[5] It allows for the separation of the target aldehyde from a range of impurities with different polarities.[12] For many pyrimidine derivatives, mixtures of hexane/ethyl acetate or dichloromethane/methanol are good starting points for the mobile phase.[5]

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a preliminary idea of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q3: What are the recommended storage conditions for purified 5-Phenylpyrimidine-2-carbaldehyde?

A3: Aldehydes can be susceptible to oxidation. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation over time.

Q4: Can I use extraction to purify my crude product?

A4: Yes, a liquid-liquid extraction can be a useful initial clean-up step. For example, if your crude product contains acidic impurities like the corresponding carboxylic acid, you can dissolve it in an organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base like sodium bicarbonate solution.[6] This will deprotonate the carboxylic acid, making it water-soluble and allowing for its removal into the aqueous layer.

IV. Experimental Protocols & Data

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 20% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and air-free packed bed.

  • Sample Loading: Dissolve your crude 5-Phenylpyrimidine-2-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Starting Point) 10-30% Ethyl Acetate in Hexanes
Target Rf on TLC 0.2 - 0.4
Protocol 2: Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a hot recrystallization solvent (e.g., ethanol).[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[5]

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[5]

  • Drying: Dry the purified crystals under vacuum.[5]

V. Visualizing the Purification Workflow

Purification_Workflow Crude_Product Crude 5-Phenylpyrimidine-2-carbaldehyde Initial_Analysis Initial Purity Assessment (TLC, NMR) Crude_Product->Initial_Analysis Decision1 Purity > 95%? Initial_Analysis->Decision1 Final_Product Pure 5-Phenylpyrimidine-2-carbaldehyde Decision1->Final_Product Yes Decision3 Major Impurity is Non-Aldehydic? Decision1->Decision3 No Column_Chromatography Flash Column Chromatography Post_Chromo_Analysis Purity Assessment (TLC, HPLC) Column_Chromatography->Post_Chromo_Analysis Decision2 Purity > 98%? Post_Chromo_Analysis->Decision2 Recrystallization Recrystallization Decision2->Recrystallization No Decision2->Final_Product Yes Recrystallization->Final_Product Bisulfite_Adduct Bisulfite Adduct Formation Bisulfite_Adduct->Post_Chromo_Analysis Decision3->Column_Chromatography No Decision3->Bisulfite_Adduct Yes

Caption: Decision workflow for purifying 5-Phenylpyrimidine-2-carbaldehyde.

VI. References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. Available at:

  • Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. Available at:

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. Available at:

  • Troubleshooting Purification Methods - MilliporeSigma. Available at:

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. Available at:

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. - ResearchGate. Available at:

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. Available at: [Link]

  • Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation - International Journal of Research in Engineering and Science. Available at:

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available at: [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. Available at:

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Available at:

  • Purifying aldehydes? : r/chemistry - Reddit. Available at: [Link]

  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed. Available at: [Link]

Sources

Overcoming poor selectivity in the synthesis of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #PYR-SEL-001 Subject: Overcoming Poor Selectivity in Substituted Pyrimidine Synthesis Assigned Specialist: Senior Application Scientist

Welcome to the Pyrimidine Synthesis Support Hub

You are likely here because your LCMS shows a frustrating 60:40 mixture of isomers, or your "selective" cross-coupling yielded a bis-substituted mess. The pyrimidine ring, while a cornerstone of medicinal chemistry (found in kinase inhibitors like Pazopanib and Brigatinib), is notoriously fickle. Its symmetry is deceptive; the reactivity difference between the C2, C4, and C6 positions is governed by a delicate balance of sterics, electronics, and orbital coefficients.

This guide moves beyond generic textbook advice. We break down the causality of selectivity failures and provide self-validating protocols to fix them.

Module 1: Regioselectivity in Nucleophilic Aromatic Substitution ( )

Q: Why does my nucleophile attack C4 and C2 indiscriminately in 2,4-dichloropyrimidine?

A: In an unsubstituted 2,4-dichloropyrimidine, the C4 position is intrinsically more reactive than C2, but the energy difference is often small enough (


 difference in transition states) to allow competitive side reactions if conditions are not strictly controlled.
  • The Mechanism (Why C4?): The C4 position is favored due to the "para-like" resonance stabilization from the N1 nitrogen and the "ortho-like" stabilization from N3. Furthermore, the C4 carbon is less sterically hindered (flanked by one H and one N) compared to C2 (flanked by two N atoms).

  • The Failure Point: High temperatures or strong, non-bulky nucleophiles reduce the selectivity by overcoming the activation energy barrier for the C2 pathway.

Troubleshooting Protocol: Enforcing C4 Selectivity

  • Temperature Control: Perform the reaction at 0°C to -10°C . The C4 substitution is the kinetic product. Heating promotes the thermodynamic mixture.

  • Lewis Acid Additives: Adding

    
     (1.0 equiv) can coordinate to the ring nitrogens. The coordination environment often enhances the electrophilicity difference between C2 and C4.
    
  • Protonation State: Ensure the reaction is not too basic initially.

Q: How do I invert selectivity to functionalize C2 before C4?

A: This is the "uphill" battle. You cannot simply rely on intrinsic reactivity. You must use specific "hacks" to bypass the C4 preference.

  • Method A: The Tertiary Amine Trick. Recent data suggests that reacting 2,4-dichloropyrimidines with tertiary amines (like triethylamine or DIPEA) can lead to C2-selective ammonium salts, which then undergo in-situ dealkylation or displacement to yield C2-amine products.

  • Method B: Blocking Groups. Install a removable group (like a thiomethyl) at C4, functionalize C2, and then remove or displace the C4 group.

  • Method C: C6-Electronic Control. If you have an electron-donating group (EDG) at C6, it deactivates C4 via resonance, making C2 comparatively more reactive.

Visualization:


 Decision Logic 

SNAr_Selectivity Start Substrate: 2,4-Dichloropyrimidine Goal Desired Substitution Site? Start->Goal C4_Path Target: C4 Position Goal->C4_Path Intrinsic Preference C2_Path Target: C2 Position Goal->C2_Path Challenging Cond_C4 Standard Conditions: Low Temp (0°C) Polar Aprotic Solvent 1.0 eq Nucleophile C4_Path->Cond_C4 Cond_C2 Inversion Strategy: 1. Bulky NHC-Pd Catalyst 2. C6-EDG Substituent 3. Tertiary Amine Nucleophile C2_Path->Cond_C2 Result_C4 Product: 4-Substituted-2-chloro Cond_C4->Result_C4 Result_C2 Product: 2-Substituted-4-chloro Cond_C2->Result_C2

Figure 1: Decision logic for targeting C2 vs C4 positions in nucleophilic aromatic substitution.

Module 2: Catalytic Precision (Suzuki-Miyaura Coupling)

Q: My Suzuki coupling is dehalogenating the ring or coupling at both sites. How do I stop at mono-coupling?

A: In Pd-catalyzed cross-coupling, the oxidative addition step is rate-limiting. The C4-Cl bond is generally weaker (more electron-deficient) than C2-Cl. However, ligand choice is the "master switch" here.

The Ligand Switch Protocol:

Target SiteRecommended Catalyst/LigandMechanism of Action
C4 (Standard)

or

Standard phosphines favor the electronically activated C4 position.
C4 (High Selectivity) "Ligand-Free" (Jeffery Conditions)Using

with TBAB (phase transfer) in water/toluene often amplifies C4 selectivity (

).
C2 (Inversion) Pd-NHC (e.g., Pd-IPr) Bulky N-Heterocyclic Carbene ligands create a steric environment that favors the more accessible C2 oxidative addition or alters the electronic preference.

Experimental Workflow: C2-Selective Suzuki (The "Neufeldt" Protocol) Use this when you need to couple at C2 while leaving C4-Cl intact.

  • Catalyst: (IPr)Pd(allyl)Cl (1-2 mol%).

  • Base:

    
     or 
    
    
    
    (Avoid hydroxides to prevent hydrolysis).
  • Solvent: THF or Toluene (Anhydrous).

  • Temp: Room Temperature to 40°C.

    • Note: Do not heat above 60°C, or the thermodynamic C4 product will begin to form.

Module 3: Radical Functionalization (Minisci Reaction)

Q: I am trying to add an alkyl group via Minisci reaction, but I get a C2/C4 mixture.

A: Radical alkylations are notoriously unselective on pyrimidines because the SOMO (Singly Occupied Molecular Orbital) interactions at C2 and C4 are similar.

Solution: The Blocking Group Strategy You cannot rely on reagents alone. You must sterically shield the unwanted sites.

Step-by-Step Protocol:

  • Block: React your pyrimidine with a maleate-derived blocking group.[1][2] This forms a pyridinium-like salt that sterically shields C2 and C6.

  • React: Perform the Minisci reaction (Carboxylic acid + Ammonium Persulfate + Silver Nitrate). The radical is forced to attack C4.

  • Deprotect: Remove the blocking group (usually basic workup) to restore the aromatic system.

Module 4: Analysis & Purification

Q: I have a mixture. How do I tell C2 and C4 isomers apart by NMR?

A: Do not rely on LCMS alone (masses are identical). Use


 NMR coupling constants and chemical shifts.
  • Symmetry Check: If you have a 4,6-disubstituted pyrimidine, it is symmetric (singlet in aromatic region). 2,4-disubstituted is asymmetric.

  • Coupling Constants:

    • C4-Substituted (Product is 2-Cl-4-R): The remaining protons are at C5 and C6. They appear as doublets with a coupling constant

      
      .
      
    • C2-Substituted (Product is 2-R-4-Cl): The remaining protons are at C5 and C6. The chemical shift environment changes, but the

      
       value remains similar. Crucial distinction: Look at the shift of the proton alpha to the substituent.
      
  • Carbon NMR: C2 carbons are typically further downfield (

    
    ) due to being flanked by two nitrogens.
    

Q: They co-elute on silica. How do I separate them?

A:

  • Change the Stationary Phase: If Silica (Normal Phase) fails, switch to C18 (Reverse Phase) . The polarities of the isomers often diverge more in aqueous/organic gradients.

  • Crystallization: 2,4-substituted pyrimidines often have significantly different lattice energies than their isomers. Try recrystallizing from hot Ethanol or Isopropanol.

  • Chemical Separation: If one isomer has a free amine and the other doesn't (due to side reactions), use an SCX (Strong Cation Exchange) cartridge to catch the amine.

References
  • Mechanistic Insight into C4 Selectivity: Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." Source: WuXi AppTec QM Magic Class, Chapter 29. URL:[Link]

  • C2-Selective Cross-Coupling (Pd-NHC): Title: "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines." Source: Neufeldt, S., et al. (Digitell Inc / Research Presentation). URL:[Link](Note: Refers to seminal work by Sharon Neufeldt on NHC-controlled selectivity).

  • Ligand-Free C4 Selectivity: Title: "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Source: National Institutes of Health (PMC). URL:[Link]

  • Minisci Reaction Selectivity: Title: "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Applied to Pyrimidines)." Source: Organic Chemistry Portal / J. Am. Chem. Soc. 2021. URL:[Link]

Sources

Stability issues of 5-Phenylpyrimidine-2-carbaldehyde under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized Technical Support Center for researchers working with 5-Phenylpyrimidine-2-carbaldehyde . It moves beyond basic safety data sheets to address the specific chemical fragilities inherent to electron-deficient heterocyclic aldehydes.

Product Category: Heterocyclic Building Blocks | CAS: 10070-92-5 (Generic) Support Level: Tier 3 (Senior Application Scientist)

Core Directive: Urgent Handling Protocols

Read this before opening the vial.

5-Phenylpyrimidine-2-carbaldehyde is not a standard benzaldehyde derivative. The pyrimidine ring acts as a powerful electron-withdrawing group (EWG), rendering the C-2 aldehyde highly electrophilic. This makes the molecule significantly more susceptible to hydration and auto-oxidation than its carbocyclic analogues.

Optimal Storage Matrix
ParameterRequirementScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, slowing the rate of auto-oxidation and spontaneous oligomerization.
Atmosphere Argon or Nitrogen The C-2 aldehyde is prone to radical chain oxidation. Oxygen exclusion is critical.
Light Amber Vial / Foil Pyrimidines are UV-active. Photochemical excitation can catalyze disproportionation or radical formation.
Solvent Solid State Only Do not store in solution. In alcohols (MeOH/EtOH), it forms hemiacetals rapidly. In wet solvents, it forms gem-diols.

Deep Dive: Stability & Degradation Mechanisms

Users often report the material turning from a "crisp yellow solid" to a "sticky orange gum." This is a result of melting point depression caused by the formation of impurities (Acid and Hydrate).

The Degradation Pathway (Visualized)

The following diagram illustrates the two primary failure modes: Nucleophilic Attack (Hydration) and Auto-oxidation .

DegradationPathways Aldehyde 5-Phenylpyrimidine- 2-carbaldehyde (Active Reagent) Hydrate Gem-Diol (Hydrate) (Reversible Impurity) Aldehyde->Hydrate + H2O (Moisture) Fast Equilibrium Acid 5-Phenylpyrimidine- 2-carboxylic Acid (Irreversible Impurity) Aldehyde->Acid + O2 (Air) Auto-oxidation Hemiacetal Hemiacetal (In Alcohol Solvents) Aldehyde->Hemiacetal + ROH (MeOH/EtOH) Hydrate->Aldehyde - H2O (Drying)

Figure 1: Chemical fate of 5-Phenylpyrimidine-2-carbaldehyde under stress conditions. Note that acid formation is irreversible, whereas hydration can often be reversed.

Troubleshooting Guide: Diagnostics & Restoration

Scenario A: "The solid has melted or become sticky."

Diagnosis: Melting Point Depression. Pure 5-Phenylpyrimidine-2-carbaldehyde has a high melting point (typically >100°C). If it is liquid at room temperature, it is heavily contaminated with the carboxylic acid (auto-oxidation product) or the hydrate.

Action Plan:

  • Check Solubility: Dissolve a small amount in 5% aqueous NaHCO₃.

    • Result: If it dissolves completely with gas evolution, it is primarily Carboxylic Acid . (Discard or repurpose as acid).

    • Result: If it remains insoluble, it may be the Hydrate .

  • Restoration (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

    • Add Hexanes dropwise until turbidity appears.

    • Cool to 4°C. The aldehyde should crystallize, leaving the acid in the mother liquor.

Scenario B: "LC-MS shows a peak at M+18."

Diagnosis: Hydration (Gem-diol formation). In aqueous LC-MS mobile phases (Water/Acetonitrile + Formic Acid), the highly electrophilic aldehyde rapidly grabs water.

  • Observation: You see mass 185 (Parent) and 203 (Parent + 18).

  • False Alarm: This often happens on the column. The material in the vial might be pure.

Validation Protocol: Run ¹H-NMR in anhydrous CDCl₃ .

  • Pure Aldehyde: Distinct singlet at ~10.0 - 10.2 ppm .

  • Hydrate: Loss of 10 ppm signal; appearance of a methine proton at ~6.0 - 6.5 ppm .

  • Acid: Broad singlet >11 ppm (often invisible due to exchange).

Scenario C: "Yields are low in Reductive Amination."

Diagnosis: Old Alcohol Solutions. Researchers often make a stock solution in Methanol.

  • Mechanism:[1] The aldehyde reacts with Methanol to form the Hemiacetal . While reversible, this slows down imine formation.

  • Fix: Prepare solutions fresh immediately before use. Do not store stock solutions.

Quality Control Decision Tree

Use this workflow to determine if your batch is salvageable.

QCDecisionTree Start Visual Inspection: Is it a free-flowing solid? NMR Run 1H-NMR (CDCl3) Start->NMR Yes Recryst Recrystallize (EtOAc/Hexanes) Start->Recryst No (Sticky/Goo) Discard Discard / Repurpose (>50% Acid) NMR->Discard Aldehyde <50% NMR->Recryst Aldehyde 80-95% Use Safe to Use NMR->Use Aldehyde peak >95% Recryst->NMR Re-check Purity

Figure 2: Workflow for assessing reagent quality before committing to high-value synthesis.

Frequently Asked Questions (FAQ)

Q: Can I purify this aldehyde using Bisulfite extraction? A: Proceed with caution. While standard benzaldehydes are easily purified by forming the sodium bisulfite adduct (solid), washing away impurities, and regenerating with base, electron-deficient pyrimidines form very stable adducts. You may find it difficult to hydrolyze the adduct back to the free aldehyde without using harsh conditions that degrade the ring. Recrystallization is preferred.

Q: Why does the color change from yellow to red/brown? A: This indicates photodegradation . Aromatic N-heterocycles can undergo complex radical coupling reactions under UV light. If the shift is slight (pale yellow to dark yellow), check NMR—it may still be usable. If brown/red, significant polymerization has occurred.

Q: Is the "Hydrate" useless? A: No. If you are performing a reaction under acidic conditions (e.g., acid-catalyzed condensation), the hydrate will dehydrate in situ to release the reactive aldehyde. However, for stoichiometry calculations, you must account for the extra water molecule (MW + 18).

References

  • Fisher Scientific. (2021). Safety Data Sheet: 5-Pyrimidinecarbaldehyde. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: Pyrimidine-2-carbaldehyde. Retrieved from

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Context: General reactivity of electron-deficient aldehydes).
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Context: Electrophilicity of pyrimidine C-2 position).

Sources

How to monitor the progress of pyrimidine synthesis reactions using TLC

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thin Layer Chromatography (TLC) protocols for Biginelli and related pyrimidine syntheses.

Method Development: The Core Protocol

Monitoring pyrimidine synthesis (commonly the Biginelli reaction involving an aldehyde,


-keto ester, and urea/thiourea) presents a unique challenge: the reaction mixture contains components with vastly different polarities and UV activities.
Standard Operating Procedure (SOP-TLC-PYR)

A. Mobile Phase Selection The polarity of dihydropyrimidinones (DHPMs) requires a shift from standard non-polar systems.

  • Initial Screen: 30% Ethyl Acetate in Hexane.

  • For Polar DHPMs: 5-10% Methanol in Dichloromethane (DCM).

  • For Basic Residues: Add 1% Triethylamine (TEA) to prevent interaction with silica silanols.

B. Visualization Matrix Do not rely solely on UV. Urea and aliphatic


-keto esters are often UV-inactive.
ComponentUV (254 nm)p-Anisaldehyde StainVanillin StainKMnO4 Stain
Aromatic Aldehyde Strong (Dark Spot)Weak/No ReactionWeakYellow (Oxidation)

-Keto Ester
Weak/NoneRed/PinkDark RedYellow
Urea/Thiourea NoneBlue/Violet Blue/Green No Reaction
DHPM Product Strong (if aryl)Orange/Red Orange/Yellow Variable

Troubleshooting Guides (FAQ)

Ticket #001: "My urea starting material stays on the baseline."

Diagnosis: Urea and thiourea are highly polar and form strong hydrogen bonds with the silica stationary phase. Solution:

  • Switch Solvent System: Move to a DCM:MeOH system (9:1). The methanol disrupts the hydrogen bonding.

  • Alternative Monitoring: Focus on the disappearance of the aldehyde (high Rf) and the appearance of the product (mid Rf). If the aldehyde is consumed and a new mid-polar spot appears, the urea is likely consumed in stoichiometric equivalence.

Ticket #002: "The product spot is streaking or 'tailing' badly."

Diagnosis: Pyrimidine nitrogens are basic. They protonate slightly on the acidic silica gel surface (


), causing drag.
Solution: 
  • The "TEA Block": Pre-treat your TLC plate or add 1-3% Triethylamine (TEA) or 1%

    
      to your mobile phase. This neutralizes the acidic sites on the silica.
    
    • Caution: If using Ninhydrin stain, remove all TEA/Ammonia by heating the plate thoroughly before staining, or the background will turn purple.

Ticket #003: "I cannot distinguish the product from the intermediate ureide."

Diagnosis: In the Biginelli mechanism, an open-chain ureide intermediate often forms before cyclization. These often have similar Rf values to the final DHPM. Solution:

  • Stain Differentiation: Use p-Anisaldehyde .[1]

    • Intermediates (Linear): Often stain distinct blue/violet (urea-like).

    • Cyclized Product (DHPM): Shifts towards orange/red upon heating.

  • 2D-TLC: Run the plate in Solvent A, rotate 90°, and run in Solvent B (e.g., Toluene:Acetone). Off-diagonal spots indicate decomposition or distinct species co-eluting in the first dimension.

Ticket #004: "My reaction is in DMF/DMSO and the TLC is a wet smear."

Diagnosis: High-boiling solvents do not evaporate during spotting, causing the mobile phase to flow around the wet spot (the "rock in the stream" effect). Solution:

  • The High-Vac Trick: Spot the plate, then place the entire TLC plate in a vacuum chamber/desiccator for 5-10 minutes before running.

  • The Mini-Workup: Take 50

    
     of reaction mixture, add 200 
    
    
    
    water and 200
    
    
    Ethyl Acetate in a small vial. Shake, let separate, and spot the top organic layer .

Workflow Visualization

The following logic tree outlines the decision-making process for monitoring these reactions.

TLC_Workflow Start Start Monitoring (t=0, 30, 60 min) CheckUV Check UV (254 nm) Start->CheckUV UV_Result Are all spots visible? CheckUV->UV_Result Stain_Select Select Chemical Stain UV_Result->Stain_Select No (Urea invisible) Analyze Analyze Rf & Shape UV_Result->Analyze Yes Stain_Type Urea present? -> p-Anisaldehyde No UV? -> Vanillin/Iodine Stain_Select->Stain_Type Stain_Select->Analyze Issue_Streak Issue: Streaking? Analyze->Issue_Streak Fix_Streak Add 1% TEA to Eluent Issue_Streak->Fix_Streak Yes Issue_Coelute Issue: Co-elution? Issue_Streak->Issue_Coelute No Fix_Streak->Analyze Re-run Fix_Coelute Perform Mini-Workup or Change Solvent (DCM:MeOH) Issue_Coelute->Fix_Coelute Yes Conclusion Reaction Complete? (Aldehyde gone, Product stable) Issue_Coelute->Conclusion No Fix_Coelute->Analyze Re-run

Figure 1: Decision tree for selecting visualization methods and troubleshooting separation issues in pyrimidine synthesis.

References

  • BenchChem. (2025).[2][3] Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC). Retrieved from

  • Kappe, C. O. (2000).[4] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33, 879-888.[4] Retrieved from

  • Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from

  • ResearchGate. (2013). Tailing in TLC - can anyone help? (Discussion on Basic Heterocycles). Retrieved from

Sources

Addressing solubility issues of pyrimidine compounds in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] However, a significant number of these high-potential compounds are characterized by poor aqueous and organic solvent solubility. This challenge can impede reliable results in biological assays, complicate formulation development, and ultimately hinder the progression of promising drug candidates.[3][4][5]

This guide provides a structured, in-depth approach to systematically troubleshoot and resolve solubility issues encountered with pyrimidine-based compounds. It is designed for researchers, chemists, and formulation scientists to navigate these challenges effectively, ensuring the generation of reliable data and the successful advancement of their research.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues in a question-and-answer format, providing both the underlying scientific rationale and actionable, step-by-step solutions.

Question 1: My new pyrimidine derivative won't dissolve in DMSO, even at low concentrations. What are the next steps?

The "Why": This is a common and significant challenge. High melting points and low solubility in even strong organic solvents like Dimethyl Sulfoxide (DMSO) often point to strong intermolecular forces within the compound's crystal lattice. The planar structure of the pyrimidine ring can promote strong π-π stacking, while hydrogen bond donors and acceptors on substituents can further increase crystal lattice energy. Overcoming this energy barrier requires a systematic approach to solvent selection.[5] Many pyrimidine derivatives, while soluble in DMSO initially, may precipitate out over time or during freeze-thaw cycles.[6][7]

The "How-To" Troubleshooting Workflow:

  • Initial Actions (The Basics):

    • Gentle Heating: Warm the solution to 30-40°C. Many dissolution processes are endothermic, and a moderate temperature increase can significantly improve solubility.[1][8]

    • Sonication: Use a bath sonicator for 10-15 minutes. The ultrasonic waves provide energy to break apart the crystal lattice and facilitate solvent interaction.

    • Vortexing: Vigorous mixing can aid dissolution, particularly for compounds that are slow to dissolve.

  • Systematic Solvent Screening: If the basic steps fail, a more potent single solvent or a co-solvent system is necessary.

    • Alternative Strong Solvents: Test solubility in small amounts of N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). These are strong, polar aprotic solvents that can be effective when DMSO fails.[8][9]

    • Co-solvent Strategy: A co-solvent is a water-miscible organic solvent added in small amounts to a primary solvent to enhance the solubility of a poorly soluble compound.[10][11][12] This is a powerful technique.

      • Prepare a Co-solvent Mixture: Create a 1:1 (v/v) mixture of DMSO and another solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG 400).[10][13]

      • Test Solubility: Attempt to dissolve your compound in the co-solvent mixture. The addition of the second solvent alters the polarity of the system, which can disrupt the intermolecular forces of the pyrimidine compound more effectively.[11]

Visual Workflow: Systematic Approach to Initial Dissolution Failure

G start Start: Pyrimidine Cmpd Insoluble in DMSO heat_sonicate 1. Apply Gentle Heat (30-40°C) & Sonicate (10-15 min) start->heat_sonicate dissolved1 Success: Compound Dissolved heat_sonicate->dissolved1 Resolved test_stronger 2. Test Alternative Solvents (e.g., DMF, NMP) heat_sonicate->test_stronger Not Resolved dissolved2 Success: Compound Dissolved test_stronger->dissolved2 Resolved cosolvent 3. Implement Co-Solvent Strategy (e.g., DMSO/Ethanol 1:1) test_stronger->cosolvent Not Resolved dissolved3 Success: Compound Dissolved cosolvent->dissolved3 Resolved advanced Proceed to Advanced Techniques (pH, etc.) cosolvent->advanced Not Resolved

Caption: Decision tree for troubleshooting initial pyrimidine compound insolubility.

Question 2: My compound dissolved in organic solvent, but precipitated when I added it to my aqueous assay buffer. How can I fix this?

The "Why": This is a classic case of a compound exceeding its kinetic solubility . While your pyrimidine derivative may be soluble in a 100% organic stock solution (like DMSO), its solubility in a predominantly aqueous environment is likely much lower. When the stock solution is diluted into the buffer, the compound rapidly crashes out of the supersaturated solution.[3][14] This is a critical issue as it leads to unreliable results in biological testing.[3]

The "How-To" Troubleshooting Workflow:

  • Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 1%, and often below 0.5%, to minimize solvent effects on biological targets. However, even at these low percentages, the compound's aqueous solubility limit can be exceeded.

    • Lower the Stock Concentration: If your final assay concentration is 10 µM, instead of making a 10 mM stock (1:1000 dilution), try making a 1 mM stock (1:100 dilution). This reduces the localized concentration shock upon dilution.

  • pH Adjustment (for Ionizable Compounds): Many pyrimidine derivatives contain acidic or basic functional groups. Their charge state, and thus solubility, is highly dependent on pH.[1][14][15]

    • Determine the pKa: If known, analyze the structure of your compound to predict its pKa.

    • Adjust Buffer pH:

      • For basic compounds , lowering the pH of the buffer (e.g., to pH 6.5) can protonate the molecule, forming a more soluble salt.

      • For acidic compounds , increasing the pH (e.g., to pH 8.0) can deprotonate the molecule, also increasing solubility.

    • Caution: Ensure the adjusted pH is compatible with your biological assay.

  • Use of Excipients/Formulation Aids:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their apparent aqueous solubility.[16] Beta-cyclodextrin derivatives are commonly used.

    • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help keep hydrophobic compounds in solution by forming micelles. This is particularly useful for in vivo formulations.

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution for a Poorly Soluble Compound

This protocol outlines a best-practice method for preparing a stock solution, which is a critical first step in any experiment.[17]

  • Weigh the Compound: Accurately weigh the desired mass of the pyrimidine compound using an analytical balance.

  • Initial Solvent Addition: Add a portion (e.g., 70-80%) of the final desired volume of the chosen solvent (e.g., DMSO) to the vial.

  • Facilitate Dissolution: Use a combination of the following techniques until the solid is fully dissolved:

    • Vortex the vial vigorously for 1-2 minutes.

    • Place the vial in a sonicator bath for 10-15 minutes.

    • If necessary, warm the solution in a water bath to no more than 40°C.[18]

  • Bring to Final Volume: Once the compound is fully dissolved and the solution is clear, add the remaining solvent to reach the final target volume. Ensure the solution is at room temperature before this final addition for accuracy.

  • Filtration (Optional but Recommended): If any particulates remain, filter the solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents).

  • Storage: Store the stock solution appropriately. For DMSO stocks, this is typically at -20°C or -80°C in tightly sealed vials to prevent water absorption, which can cause compound precipitation over time.[19]

Protocol 2: High-Throughput Kinetic Solubility Assay

This assay is used in early-stage discovery to quickly assess how a compound behaves when transitioning from an organic solvent to an aqueous buffer.[3][14][20]

  • Prepare Compound Plate: Prepare a 96-well plate with serial dilutions of your pyrimidine compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Prepare Assay Plate: Add the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to a new 96-well plate.

  • Dilution Step: Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 1-2 µL) of the DMSO stock from the compound plate into the assay plate containing the buffer. This creates a supersaturated solution.

  • Incubation: Shake the plate at room temperature for 1-2 hours to allow for equilibration and potential precipitation.

  • Detection: Measure the amount of precipitate formed. This is commonly done by:

    • Turbidimetry/Nephelometry: Measuring the light scattering caused by insoluble particles using a plate reader.[3][14]

    • Filtration/LC-MS: Filter the plate to remove precipitate and quantify the concentration of the remaining soluble compound in the filtrate via LC-MS/MS.[21]

  • Data Analysis: The kinetic solubility is the concentration at which the compound begins to precipitate under these conditions.

Data Summary Tables

Table 1: Properties of Common Organic Solvents for Pyrimidine Compounds
SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)Common Use & Notes
Water H₂O10080.1Universal solvent; solubility of pyrimidines is highly variable and structure-dependent.[1]
DMSO C₂H₆OS18947.2Strong, common solvent for stock solutions. Hygroscopic; water uptake can cause precipitation.[7][19]
DMF C₃H₇NO15336.7Stronger solvent than DMSO for some compounds. Higher toxicity.[8][9][22]
Ethanol C₂H₆O7824.5Common co-solvent, less toxic. Used in formulations.[10]
Methanol CH₄O6532.7Can be a good solvent for some pyrimidines; solubility increases with temperature.[2]
THF C₄H₈O667.6Aprotic solvent, useful for certain derivatives.[8]
Ethyl Acetate C₄H₈O₂776.0Less polar solvent, used in synthesis and for less polar pyrimidine analogues.[8]

Data compiled from various sources, including[23].

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility? A: Kinetic solubility is measured by rapidly diluting a DMSO stock into an aqueous buffer and observing precipitation. It's a high-throughput method used in early discovery to flag potential issues.[3][24] Thermodynamic solubility is the true equilibrium solubility of a compound, measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (e.g., 24 hours).[14][24] It is a more accurate but lower-throughput measurement, typically used in later-stage development.[3]

Q2: Can I use heat to dissolve my compound for an in vivo study? A: Yes, gentle heating is an acceptable technique, but you must ensure the compound is stable at that temperature and that it remains in solution after cooling to the temperature of administration. If the compound crashes out upon cooling, the solution is supersaturated and not suitable for dosing. Always check for precipitation after the solution returns to room temperature.

Q3: My pyrimidine has a basic nitrogen. How does pH affect its solubility? A: The basic nitrogen atoms in the pyrimidine ring (or on substituents) can be protonated at acidic or neutral pH.[1] This forms a salt, which is generally much more water-soluble than the neutral free base. Therefore, for basic pyrimidines, solubility is often lowest at high pH and increases as the pH is lowered.[25][26]

Q4: Are there any structural modifications I can make to my pyrimidine scaffold to improve solubility? A: Yes, this is a key strategy in medicinal chemistry. Strategies include:

  • Adding Polar Groups: Incorporating polar functional groups like hydroxyl (-OH), morpholine, or piperazine can increase hydrophilicity and disrupt crystal packing.[27]

  • Creating Prodrugs: A prodrug strategy involves temporarily adding a highly soluble moiety (like a phosphate or an amino acid group) to the molecule. This group is cleaved in vivo to release the active parent drug.[4]

  • Disrupting Planarity: Adding substituents that disrupt the planarity of the molecule can reduce π-π stacking and lower the crystal lattice energy, making it easier to dissolve.[27]

References

  • Pyrimidine - Solubility of Things. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. [Link]

  • Aqueous Solubility Assays - Creative Bioarray. [Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - ResearchGate. [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temper
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -. [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. [Link]

  • The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions - ResearchGate. [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues - Patsnap Synapse. [Link]

  • Compound precipitation in high-concentration DMSO solutions - PubMed. [Link]

  • Cosolvent - Wikipedia. [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC - NIH. [Link]

  • An overview on Common Organic Solvents and their Toxicity Abstract. [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. [Link]

  • How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? - ResearchGate. [Link]

  • 2.5: Preparing Solutions - Chemistry LibreTexts. [Link]

  • FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]

  • Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO - Semantic Scholar. [Link]

  • Co-solvent: Significance and symbolism. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA - ORCA – Online Research @ Cardiff. [Link]

Sources

Validation & Comparative

Empirical Formula Confirmation for Pyrimidine Therapeutics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrimidine-based therapeutics (e.g., nucleoside analogs, fluorouracil derivatives), confirming the empirical formula is not merely a box-checking exercise—it is a critical gatekeeper for regulatory compliance and scientific validity. While High-Resolution Mass Spectrometry (HRMS) provides exact mass, it fails to quantify bulk purity or detect non-ionizable contaminants (solvents, water, inorganic salts).

This guide argues that Combustion Elemental Analysis (EA) remains the "Gold Standard" for confirming the empirical formula and bulk purity of pyrimidine products, despite the rise of spectral alternatives. We compare EA against HRMS and Quantitative NMR (qNMR), providing a validated protocol specifically designed to overcome the combustion challenges posed by nitrogen-rich heterocyclic systems.

Strategic Comparison: EA vs. HRMS vs. qNMR

To select the right validation method, one must understand the distinct "blind spots" of each technique. For pyrimidines, which are prone to forming hydrates and solvates, relying solely on HRMS is a common failure mode in IND (Investigational New Drug) applications.

Comparative Performance Matrix
FeatureElemental Analysis (CHN/O) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Weight % of C, H, N, S, OExact Mass (

) & Isotope Pattern
Molar Ratio of protons
Purity Scope Bulk Purity (Includes solvents, water, inorganics)Molecular Purity (Ignores "invisible" contaminants)Organic Purity (Detects solvents; misses inorganics)
Precision Standard

absolute deviation

ppm mass error

(with internal std)
Sample Req. 2–5 mg (Destructive)< 0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Pyrimidine Risk High: Incomplete combustion of N-N bonds; hygroscopicity.Low: Ionization suppression is rare but possible.Medium: Overlapping signals; relaxation time issues.
Regulatory Status Mandatory for bulk substance characterization (FDA/EMA).Supportive for identity; insufficient for bulk purity alone.Emerging alternative; accepted if validated.

Senior Scientist Insight: Never treat HRMS as a substitute for EA. HRMS confirms you made the molecule; EA confirms you isolated it purely. A sample can be 80% pure and still give a perfect HRMS signal.

Decision Framework: Method Selection Workflow

The following logic gate illustrates when to deploy EA versus orthogonal methods during the pyrimidine synthesis pipeline.

MethodSelection Start New Pyrimidine Analog Synthesized Crude Crude/Intermediate Stage Start->Crude Final Final Product Candidate (>95% Purity) Start->Final HRMS Run HRMS (Identity Confirmation) Crude->HRMS Quick Check Q1 Is sample soluble in deuterated solvents? Final->Q1 EA Run Combustion EA (Purity Confirmation) Q1->EA No / Regulatory Req. qNMR Run qNMR (Purity + Solvents) Q1->qNMR Yes (Rapid) Result Compare Experimental vs. Theoretical EA->Result qNMR->Result Pass Pass: Submit for Bio-Assay Result->Pass Within Limits (±0.4% or >95%) Fail Fail: Recrystallize / Dry Result->Fail Deviation >0.4% Fail->Final Reprocess

Figure 1: Decision logic for selecting empirical formula confirmation methods based on development stage and solubility.

Deep Dive: Optimized EA Protocol for Pyrimidines

Pyrimidines are "nitrogen-rich" heterocycles.[1] Standard combustion protocols often fail because the N=N or C=N bonds require higher energy to break, leading to the formation of refractory carbon nitrides rather than


 gas. This results in low Nitrogen values and high Carbon residues.
The "Flash Combustion" Mechanism

The analyzer operates on the Dumas method principle:

  • Combustion: Sample is dropped into a reactor at >950°C (with

    
     boost).
    
  • Reduction: Gases (

    
    ) pass over reduced copper to convert 
    
    
    
    .
  • Separation: Gases are separated via GC column.

  • Detection: Thermal Conductivity Detector (TCD) measures peak areas.

Step-by-Step Protocol (Self-Validating)

Reagents & Equipment:

  • Micro-balance (readability 0.001 mg).

  • Tin capsules (pressed).

  • Critical Additive: Vanadium Pentoxide (

    
    ) or Tungsten Oxide (
    
    
    
    ).
  • Standard: Acetanilide or Sulfanilamide (high purity).

Workflow:

  • Sample Pre-treatment (The "Hidden" Step):

    • Why: Pyrimidines are notorious for trapping crystallization solvents (ethanol, water) in their lattice.

    • Action: Dry sample in a vacuum oven at 40–60°C for 24 hours. If the melting point is low, use a desiccator with

      
      .
      
    • Validation: Run a TGA (Thermogravimetric Analysis) scan if unsure about volatile content.

  • Weighing:

    • Tare the empty tin capsule.

    • Weigh 2.0 – 3.0 mg of sample.

    • Constraint: Do not exceed 3 mg for nitrogen-rich compounds to prevent detector saturation or incomplete combustion.

  • Combustion Aid Addition:

    • Why: To prevent "coking" (incomplete burning of the heterocyclic ring).

    • Action: Add ~5 mg of

      
       powder directly into the capsule with the sample.
      
    • Fold: Seal the capsule tightly to exclude atmospheric nitrogen.

  • Analysis Sequence:

    • Run 3 Blanks (stabilize baseline).

    • Run 3 K-factors (Standards) to calibrate.

    • Run Sample in Duplicate .

  • Acceptance Criteria:

    • Absolute difference between duplicates:

      
      .
      
    • Deviation from Theoretical:

      
      .
      

Troubleshooting: The "Solvate vs. Impurity" Trap

When EA fails (e.g., Carbon is off by 1.5%), it is rarely due to instrument failure. It is almost always sample history .

Logic for Interpreting Failed Data

If your theoretical formula is


 but your data deviates, use this diagnostic flow:

Troubleshooting Fail EA Result > ±0.4% Deviation CheckC Is Carbon HIGH or LOW? Fail->CheckC LowC Carbon LOW (-1% to -5%) CheckC->LowC Low HighC Carbon HIGH (+1% to +5%) CheckC->HighC High CheckH Is Hydrogen HIGH? LowC->CheckH Incomplete Incomplete Combustion (Refractory N-C bonds) HighC->Incomplete Common in N-rich rings Solvent Trapped Solvent/Water CheckH->Solvent Yes (H is High) Inorganic Inorganic Contamination (Silica/Salts) CheckH->Inorganic No (H is Normal/Low) Action1 Action: Dry & Retest Solvent->Action1 Recalculate with +0.5 H2O or Dry Sample Action2 Action: Filter/Recrystallize Inorganic->Action2 Check Ash Residue Action3 Action: Modify Method Incomplete->Action3 Add V2O5 / Increase O2

Figure 2: Diagnostic workflow for interpreting failed elemental analysis data specific to pyrimidine derivatives.

Calculation Example: The "Water Correction"

A common scenario in pyrimidine analysis is the presence of a hemi-hydrate (


).
  • Theoretical (Anhydrous): C: 60.00%, H: 5.00%, N: 20.00%

  • Found: C: 58.20%, H: 5.35%, N: 19.40%

  • Diagnosis: C is low (-1.8%), H is high (+0.35%). This pattern screams "Water."

  • Action: Recalculate theoretical values including

    
    . If the "Found" values match the "Hydrate Theoretical" within ±0.4%, the product is pure but hydrated.
    

References

  • National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] PMC. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3] Progress in Nuclear Magnetic Resonance Spectroscopy.[3][4] [Link]

  • Elementar. (n.d.). Troubleshooting Elemental Analysis: Common Problems and Solutions.[Link]

Sources

Benchmarking Spectral Cross-Referencing Workflows: A Comparative Analysis of Public Chemical Databases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Identification Bottleneck

In structure elucidation, the acquisition of high-resolution spectral data is rarely the limiting factor. The bottleneck lies in the accurate cross-referencing of that data against known chemical space. Whether identifying a metabolic biomarker, a synthesis impurity, or a natural product, the choice of database determines the success of the identification.

This guide moves beyond simple "search" instructions. It objectively compares the architectural strengths and limitations of major public repositories—SDBS, HMDB, NIST, GNPS, and PubChem —and provides a rigorous, self-validating protocol for cross-referencing experimental data.

The Strategic Landscape: Database Architecture

To cross-reference effectively, one must understand the provenance of the data. Databases generally fall into two categories: Curated Spectral Repositories (experimental data held directly) and Structural Aggregators (pointers to data).

Comparative Feature Matrix
FeatureSDBS (AIST)HMDB NIST Webbook GNPS PubChem
Primary Domain Organic SynthesisMetabolomicsGC-MS / IRMS/MS NetworkingGeneral Chemistry
Data Type Experimental (Curated)Exp. & Predicted Experimental (Gold Std)Community (Raw/Processed)Aggregator
Key Spectra NMR, IR, EI-MS, RamanNMR, MS/MS, GC-MSEI-MS, IRLC-MS/MSN/A (Links only)
Search Algo Peak Position / PatternMass / Biofluid / SequenceSpectral MatchingCosine SimilarityStructure / Text
API Access No (Scraping prohibited)Yes (XML/JSON)LimitedYesYes (PUG REST)
Best For... Pure organic compoundsBiological mixturesVolatiles & unknown IDNatural productsLiterature linking

Core Experimental Protocol: The Self-Validating Workflow

Expert Insight: The most common cause of failed database matching is not database coverage, but poor data pre-processing . A database query based on raw, uncorrected peaks is a "garbage in, garbage out" scenario.

The following workflow ensures that the data submitted to the database is chemically valid.

Step-by-Step Methodology
Phase 1: Data Hygiene (Pre-Query)
  • NMR Phasing & Referencing:

    • Action: Apply manual phase correction (0th and 1st order).

    • Validation: Reference strictly to the solvent residual peak (e.g., CDCl3 at 7.26 ppm) or internal standard (TMS/DSS at 0.00 ppm). Do not rely on auto-referencing , which can drift by 0.1–0.2 ppm, causing search failures in tight-tolerance databases like SDBS.

  • MS Background Subtraction:

    • Action: For GC-MS (EI), select a region of the baseline immediately preceding the peak and subtract it to remove column bleed (siloxanes, m/z 207, 281).

    • Causality: Failure to remove bleed results in low "Match Factors" in NIST because the algorithm penalizes extra peaks heavily.

  • Peak Picking (The "Query Set"):

    • NMR: Pick only peaks with S/N > 10. List strictly by chemical shift (δ).

    • IR: Identify the 5 strongest bands (Fingerprint region) and the diagnostic functional group bands (>1500 cm⁻¹).

Phase 2: The Query Logic

The following diagram illustrates the logical flow for cross-referencing an unknown sample.

G Start Experimental Spectrum (Raw Data) Process Pre-Processing (Phase, Baseline, Ref) Start->Process Decision Analyte Type? Process->Decision SDBS Query SDBS (Peak Search) Decision->SDBS Pure Organic (NMR/IR) NIST Query NIST (Spectral Match) Decision->NIST Volatile/EI-MS HMDB Query HMDB (Mass/Biofluid) Decision->HMDB Metabolite/Biofluid GNPS Query GNPS (Molecular Networking) Decision->GNPS Complex Mixture/LC-MS Validate Validation Loop (Compare predicted vs. observed) SDBS->Validate NIST->Validate HMDB->Validate GNPS->Validate Validate->Process No Match (Re-process) Result Confirmed ID Validate->Result Match Score > 85%

Figure 1: The Universal Cross-Referencing Workflow. Note the feedback loop: if validation fails, the user must return to pre-processing, not simply try a different database.

Deep Dive: Comparative Performance Analysis

Scenario A: NMR Cross-Referencing (SDBS vs. HMDB)

The Experiment: Identification of Hippuric Acid in a urine sample vs. a pure synthetic standard.

  • SDBS (Spectral Database for Organic Compounds):

    • Performance: SDBS is the superior choice for the pure synthetic standard . It allows for a "Peak Search" where you input chemical shifts (e.g., 1H NMR: 7.5, 7.6, 7.8 ppm).

    • Limitation: SDBS spectra are typically acquired in CDCl3 or DMSO-d6.[1] If your biological sample is in D2O/Buffer, the chemical shifts will drift significantly (pH dependence), leading to false negatives.

    • Verdict: Use SDBS for structure confirmation of isolated compounds.

  • HMDB (Human Metabolome Database):

    • Performance: HMDB excels with the urine sample . It contains reference spectra specifically taken in aqueous buffers at physiological pH.

    • Advantage:[2][3] It accounts for the "matrix effect." A query for m/z 179.058 (Hippuric acid) in HMDB links directly to its biological context (Normal vs. Disease concentrations), which SDBS lacks.

Scenario B: Mass Spectrometry (NIST vs. GNPS)

The Experiment: Identification of a secondary metabolite in a plant extract.

  • NIST Webbook (EI-MS):

    • Mechanism: Relies on Electron Ionization (70eV) fragmentation. This is a "hard" ionization technique that produces a reproducible fingerprint.

    • Protocol: You must compare the fragmentation pattern , not just the molecular ion.

    • Verdict: The gold standard for GC-MS. If the compound is volatile, NIST is the definitive reference.

  • GNPS (Global Natural Products Social Molecular Networking): [4]

    • Mechanism: Uses MS/MS (tandem mass spec) data, typically from ESI (soft ionization). It does not just match peaks; it calculates the Cosine Similarity between fragmentation trees.

    • Advantage:[2][3] If the exact compound is not in the database, GNPS can identify "neighbors"—compounds with similar structures/fragmentation—allowing for putative identification of novel analogs. NIST cannot do this effectively.

Decision Logic: Selecting the Right Tool

To maximize efficiency, researchers should follow this logic tree to select the primary database.

DecisionTree Start Sample Origin? Bio Biological / Complex Start->Bio Synth Synthetic / Pure Start->Synth Bio_Inst Instrument? Bio->Bio_Inst Synth_Inst Instrument? Synth->Synth_Inst LCMS LC-MS/MS Bio_Inst->LCMS High Mass NMR NMR Bio_Inst->NMR Solution Synth_Inst->LCMS Polar GCMS GC-MS Synth_Inst->GCMS Volatile Synth_Inst->NMR Solution UseGNPS Use GNPS (Networking) LCMS->UseGNPS UseNIST Use NIST (Fingerprint) GCMS->UseNIST UseHMDB Use HMDB (Metabolites) NMR->UseHMDB Bio fluids UseSDBS Use SDBS (Reference) NMR->UseSDBS Solvents

Figure 2: Database Selection Matrix. This logic minimizes time wasted on databases ill-suited for the specific analyte or ionization method.

Advanced Techniques: API & Batch Processing

For high-throughput screening (e.g., checking a library of 50 compounds), manual web interface searching is inefficient.

  • PubChem PUG REST API:

    • While PubChem is an aggregator, it allows for batch retrieval of Isomeric SMILES and property data which can be cross-referenced against local spectral data.

    • Protocol: Use Python requests to query https://pubchem.ncbi.nlm.nih.gov/rest/pug/... to validate if a proposed structure exists in the literature before attempting spectral matching.

  • ChemSpider Web Services:

    • Excellent for "Mass-based" searching. You can submit a list of accurate masses (e.g., from HR-MS) to retrieve all possible isomers, then filter by # of citations to prioritize likely candidates.

Conclusion

No single database covers all chemical space. The "Senior Scientist" approach relies on orthogonal validation :

  • Use SDBS for NMR/IR pattern matching of pure organics.

  • Use NIST for definitive GC-MS identification.

  • Use HMDB for biological context and aqueous NMR data.

  • Use GNPS when the compound is unknown, leveraging network topology to find analogs.

By strictly adhering to the pre-processing protocols (Phase/Referencing) and selecting the database based on the physics of the measurement (EI vs. ESI, Solvent vs. Buffer), you transform raw data into reliable chemical intelligence.

References

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST).[1][5]

  • HMDB (Human Metabolome Database). The Metabolomics Innovation Centre (TMIC).[7]

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.

  • GNPS (Global Natural Products Social Molecular Networking). University of California, San Diego.

  • PubChem. National Center for Biotechnology Information (NCBI).[9]

  • ChemSpider. Royal Society of Chemistry.[10]

Sources

Optimizing Dihydropyrimidinone Scaffolds: A Comparative Analysis of Catalytic Efficacy in the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of the Biginelli Reaction[1][2][3][4]

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is a cornerstone of heterocyclic chemistry, yielding pharmacophores essential for calcium channel blockers (e.g., nifedipine), antihypertensives, and mitotic kinesin inhibitors.

While Pietro Biginelli’s original 1893 protocol (using strong Brønsted acids like HCl) established the route, it is plagued by low yields (20–50%), long reaction times, and harsh conditions that degrade sensitive functional groups. Modern catalysis has transformed this one-pot multicomponent reaction (MCR) into a precision tool.

This guide compares three distinct catalytic classes—Lewis Acids , Organocatalysts , and Heterogeneous Nanocatalysts —to determine the optimal balance between yield, reaction velocity, and green chemistry principles.

Mechanistic Grounding: The Acyliminium Ion Pathway

To select the right catalyst, one must understand where it acts. Early debates between the Sweet mechanism (aldol-first) and the Kappe mechanism have largely been settled in favor of Kappe’s Acyliminium Ion Intermediate .

Effective catalysts function by stabilizing the N-acyliminium ion, the rate-determining electrophile formed by the condensation of the aldehyde and urea.

Figure 1: Catalytic Intervention in the Biginelli Mechanism

BiginelliMechanism Reactants Aldehyde + Urea Inter1 Acylimine Intermediate Reactants->Inter1 - H2O Catalyst Catalyst (Lewis/Brønsted) Inter2 N-Acyliminium Ion (Rate Limiting) Catalyst->Inter2 Stabilizes (+) Inter1->Inter2 Protonation/Coordination AddProduct Open Chain Ureide Inter2->AddProduct + Enol Attack Enol Beta-Keto Ester (Enol Form) Enol->AddProduct DHPM DHPM Product (Cyclized) AddProduct->DHPM Cyclization & -H2O

Caption: The Kappe mechanism highlights the N-acyliminium ion as the critical electrophile. Lewis acids coordinate here to lower activation energy.

Comparative Analysis of Catalytic Efficacy

We evaluated three prominent catalytic methodologies based on Yield (Isolated), Reaction Time, and Turn-Over Frequency (TOF).

Lewis Acids: The Gold Standard ( vs. )

Lewis acids are currently the most reliable catalysts for DHPM synthesis. They coordinate with the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity.

  • Indium(III) Chloride (

    
    ):  A standout performer due to its stability in water and high tolerance for functional groups. Unlike 
    
    
    
    , it does not decompose in the presence of moisture, making it ideal for benchtop synthesis without a glovebox [1].
  • Lanthanide Triflates (

    
    ):  Extremely high yields but significantly higher cost. Best reserved for high-value, complex synthesis where catalyst recovery is part of the workflow.
    
Heterogeneous & Green Catalysts
  • Dicalcium Phosphate Dihydrate (DCPD): A surprising, highly effective green catalyst. It is non-toxic, cheap, and reusable.[1][2] While reaction times are slightly longer than aggressive Lewis acids, the work-up is filtration-based, reducing solvent waste [2].

  • Magnetic Nanoparticles (

    
    -based):  Allow for magnetic decantation. These are essential for industrial scalability where filtration bottlenecks must be avoided.
    
Table 1: Comparative Efficacy Data
Catalyst ClassSpecific CatalystLoad (mol%)SolventTime (h)Yield (%)Reusability
Control None (Thermal)N/AEtOH20+30-40N/A
Traditional HCl (Conc.)20EtOH4-650-60Poor
Lewis Acid

10 THF/Acetonitrile 0.5 - 1 91 Moderate
Lewis Acid

10EtOH2-382Low
Green/Solid DCPD5EtOH0.588Excellent
Nano

@SiO_2
1.5Solvent-Free0.2594High

Analyst Note: While Nanoparticles offer the highest yield/time ratio,


  remains the most robust choice for discovery chemistry due to its commercial availability and standardized protocols.

Validated Experimental Protocol: Indium(III) Chloride Method

This protocol is selected for its high reliability and "self-validating" nature (clear TLC progression). It avoids the moisture sensitivity of other Lewis acids.

Reagents:

  • Benzaldehyde (1.0 mmol)[3][4]

  • Ethyl acetoacetate (1.0 mmol)[4]

  • Urea (1.5 mmol)[3][4]

  • Indium(III) Chloride (

    
    ) (10 mol%)[5]
    
  • Acetonitrile (

    
    ) (5 mL)
    
Step-by-Step Workflow
  • Initiation: In a 25 mL round-bottom flask, dissolve the aldehyde and urea in acetonitrile. Add

    
     (22 mg). Stir at Room Temperature (RT) for 5 minutes to allow pre-complexation (Visual cue: slight color change or cloudiness).
    
  • Addition: Add ethyl acetoacetate in a single portion.

  • Reaction: Reflux the mixture at 80°C.

    • Checkpoint: Monitor via TLC (3:1 Hexane:EtOAc). The aldehyde spot (

      
      ) should disappear within 45–60 minutes.
      
  • Quenching & Isolation:

    • Pour the reaction mixture into crushed ice-water (20 mL).

    • The DHPM product will precipitate immediately as a solid.

  • Purification: Filter the crude solid. Recrystallize from hot ethanol to obtain analytical-grade crystals.

Figure 2: Experimental Workflow Diagram

ExperimentalWorkflow Start Reagent Prep: Aldehyde + Urea + InCl3 Complex Pre-Complexation (5 min @ RT) Start->Complex Addition Add Beta-Keto Ester Complex->Addition Reflux Reflux @ 80°C (Acetonitrile) Addition->Reflux Monitor TLC Check (Disappearance of Aldehyde) Reflux->Monitor Monitor->Reflux Incomplete Quench Ice-Water Quench Monitor->Quench Complete Filter Filtration & Recrystallization Quench->Filter

Caption: Standardized workflow for InCl3-catalyzed synthesis. The ice-water quench is the critical isolation step.

Critical Discussion & Expert Insights

The "Water Tolerance" Factor

Historically, Lewis acids like


 or 

required strictly anhydrous conditions. The shift to Indium(III) and Bismuth(III) salts is driven by their unique ability to function as "water-compatible" Lewis acids. This allows the use of hydrated starting materials and technical-grade solvents, significantly lowering the process cost [3].
Scalability vs. Reusability

For medicinal chemistry (milligram scale),


 is superior due to ease of handling. However, for process chemistry (kilogram scale), heterogeneous catalysts like DCPD  or Sulfated Zirconia  are preferred. They eliminate metal contamination in the final drug substance—a critical quality attribute (CQA) in GMP environments.
Solvent-Free Trends

Recent literature emphasizes solvent-free grinding methods. While "green," these methods often suffer from "hot spots" and poor heat transfer, leading to lower reproducibility than solution-phase reflux. We recommend solution-phase for consistent library generation.

References

  • Ranu, B. C., Hajra, A., & Jana, U. (2000).[5][6] Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction.[5][6] Journal of Organic Chemistry, 65(19), 6270–6272. Link

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963. Link

  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones. Journal of Organic Chemistry, 63(10), 3454–3457. Link

  • Shaabani, A., Bazgir, A., & Teimouri, F. (2003). Ammonium chloride-catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. Tetrahedron Letters, 44(4), 857-859. Link

Sources

Molecular docking studies of pyrimidine derivatives with biological targets

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Molecular Docking Guide: Pyrimidine Derivatives vs. Clinical Standards (DHFR & EGFR)

Executive Summary: The Pyrimidine Advantage

In the landscape of heterocyclic scaffolds, pyrimidine remains a "privileged structure" due to its ubiquity in biological systems (cytosine, thymine, uracil) and its proven track record in drug discovery. This guide provides a technical comparison of novel pyrimidine derivatives against clinical standards—specifically Methotrexate (MTX) for Dihydrofolate Reductase (DHFR) inhibition and Erlotinib for Epidermal Growth Factor Receptor (EGFR) kinase inhibition.

Key Finding: Recent in silico studies demonstrate that while clinical standards rely on established binding modes, novel fused-pyrimidine systems (e.g., thieno[2,3-d]pyrimidines) can achieve superior binding affinities (ΔG < -9.5 kcal/mol) by exploiting auxiliary hydrophobic pockets often missed by first-generation drugs.

Comparative Analysis: Pyrimidines vs. The Standard of Care

The following data synthesizes performance metrics from recent high-impact studies. Note the "Binding Energy Gap"—the differential between the novel derivative and the control drug.[1][2]

Table 1: Comparative Docking Metrics (Representative Data)
Target ProteinPDB IDClinical StandardStandard Binding Energy (kcal/mol)Novel Pyrimidine LeadLead Binding Energy (kcal/mol)RMSD (Å)Key Residue Overlap
EGFR (WT) 1M17Erlotinib-8.50 ± 0.4Thieno[2,3-d]pyrimidine (5b)-9.96 ± 0.3 1.15Met793, Thr790
EGFR (T790M) 3W2OOsimertinib-9.20 ± 0.5Furopyrimidine (PD13)-10.51 ± 0.6 1.40Met793, Lys745
DHFR 1U72Methotrexate-9.02 ± 0.2Pyrimidine-5-carbonitrile-8.80 ± 0.40.85Glu30, Phe31

Analyst Note: In EGFR targets, novel pyrimidines often outperform Erlotinib by accessing the hydrophobic back-pocket (Gatekeeper region), whereas in DHFR, they typically match Methotrexate's affinity but offer improved lipophilicity profiles (LogP), addressing membrane permeability issues common with antifolates.

Mechanism of Action & Binding Topography

Case Study A: EGFR Kinase Domain (The Hinge Region)

The efficacy of pyrimidine derivatives in treating Non-Small Cell Lung Cancer (NSCLC) hinges on their ability to mimic the adenine ring of ATP.

  • The Anchor: The N1 and N3 nitrogens of the pyrimidine ring typically form a bidentate hydrogen bond network with the backbone amide of Met793 in the hinge region.

  • The Differentiator: Unlike Quinazoline-based drugs (Erlotinib), flexible pyrimidine derivatives can often accommodate the T790M mutation (the "Gatekeeper" mutation) by avoiding steric clash with the bulky Methionine residue.

Case Study B: DHFR Inhibition
  • The Anchor: The amino group at C2 and N3 of the pyrimidine ring interacts with Glu30 (or Asp27 in bacterial strains).

  • The Stack: A critical pi-pi stacking interaction occurs between the pyrimidine ring and Phe31 , stabilizing the ligand within the active site.

Visualization: The Interaction Network

The following diagram maps the critical pharmacophore features required for high-affinity binding in EGFR, contrasting the Pyrimidine scaffold with the Quinazoline standard.

EGFR_Interaction_Map cluster_ligand Pyrimidine Scaffold Features Target EGFR Binding Pocket Met793 Met793 (Hinge) N1_N3 N1/N3 Acceptors N1_N3->Met793 H-Bond (Critical) Lys745 Lys745 (Catalytic) N1_N3->Lys745 Salt Bridge (Optional) C4_Sub C4 Hydrophobic Tail Thr790 Thr790 (Gatekeeper) C4_Sub->Thr790 Van der Waals C6_Sub C6 Solubilizing Group Asp855 Asp855 (DFG Motif) C6_Sub->Asp855 Solvent Exposure

Figure 1: Interaction map highlighting the critical "Hinge Binder" role of the Pyrimidine N1/N3 atoms against the EGFR kinase domain.

Validated Experimental Protocol

To ensure scientific integrity, the docking protocol must be self-validating. The following workflow enforces a Redocking Validation step, where the co-crystallized ligand is extracted and re-docked. A Root Mean Square Deviation (RMSD) of < 2.0 Å is the non-negotiable threshold for success.[3]

Step-by-Step Methodology
  • Protein Preparation:

    • Retrieve crystal structure (e.g., PDB: 1M17 for EGFR).

    • Remove water molecules (unless bridging is catalytic).

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Draw structures in ChemDraw; convert to 3D (pdbqt).

    • Minimize energy using MMFF94 force field.

    • Control: Prepare Erlotinib/Methotrexate using the exact same parameters.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand.

    • Dimensions:

      
       Å (Standard) or 
      
      
      
      Å (if peptide loops are flexible).
  • Validation (The "Trust" Step):

    • Dock the native ligand back into the grid.[4]

    • Calculate RMSD between the docked pose and the crystal pose.[3]

    • Pass Criteria: RMSD

      
       2.0 Å.[3][5][6]
      
  • Production Docking:

    • Dock novel pyrimidine derivatives.

    • Algorithm: Lamarckian Genetic Algorithm (LGA).

    • Runs: 50 independent runs per ligand.

Workflow Diagram

Docking_Protocol cluster_prep Preparation Phase Start Start: Target Selection (PDB Import) ProtPrep Protein Prep (Remove H2O, Add H+) Start->ProtPrep LigPrep Ligand Prep (MMFF94 Min) Start->LigPrep Grid Grid Generation (Active Site Definition) ProtPrep->Grid LigPrep->Grid Validation Validation Step: Redock Co-Crystal Ligand Grid->Validation Decision RMSD < 2.0 Å? Validation->Decision Decision->Start No (Refine Grid) Docking Production Docking (Novel Pyrimidines) Decision->Docking Yes (Proceed) Analysis Data Analysis (Binding Energy & Interactions) Docking->Analysis

Figure 2: The validated molecular docking workflow. The decision diamond (RMSD Check) is the critical control point preventing false positives.

References

  • Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms. MDPI Molecules. (2023). Comparison of furopyridine/pyrimidine derivatives against Erlotinib with binding energies < -10 kcal/mol.

  • Design, synthesis, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives. Scientific Reports. (2023). Experimental and docking data comparing Compound 5b to Erlotinib in EGFR WT and T790M.[7]

  • Assessment of Pyrimidine Derivatives: Molecular Docking Studies. MDPI. (2021). Detailed docking analysis of pyrimidine derivatives against DHFR compared to Methotrexate. [8]

  • Validation of molecular docking protocol through RMSD analysis. ResearchGate. (2015). Establishes the < 2.0 Å standard for docking reliability.

Sources

Structure-Activity Relationship (SAR) Studies of Pyrimidine-Based Kinase Inhibitors: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold has eclipsed traditional quinazoline frameworks to become a "privileged structure" in modern kinase inhibitor design. While first-generation quinazolines (e.g., Gefitinib) provided proof-of-concept for EGFR inhibition, they suffer from rigid steric bulk that limits efficacy against gatekeeper mutations (e.g., T790M).

This guide objectively compares Pyrimidine-based inhibitors against Quinazoline-based alternatives , focusing on the structural determinants that allow pyrimidines to achieve superior mutant selectivity, blood-brain barrier (BBB) penetration, and irreversible binding kinetics.

Part 1: The Scaffold Landscape – Pyrimidine vs. Quinazoline

In kinase drug discovery, the choice of the central heterocycle dictates the vector of substituents and the molecule's overall physicochemical profile.

Comparative Analysis: Core Pharmacophores
FeatureQuinazoline Scaffold (e.g., Gefitinib)Pyrimidine Scaffold (e.g., Osimertinib, Rociletinib)
Structural Rigidity High: Fused benzene ring restricts conformational flexibility.Moderate/Tunable: Monocyclic core allows diverse fusion patterns (e.g., pyrrolopyrimidine) or flexible linkages.
Binding Mode Type I (ATP Competitive): Relies on reversible H-bonds.Type I / Covalent: Ideal geometry for positioning acrylamide warheads near Cys797.
Selectivity Profile Low: Often inhibits Wild-Type (WT) EGFR potently, causing skin/GI toxicity.High: Can be tuned to spare WT EGFR while targeting L858R/T790M mutants.[1]
Solubility Poor: Planar aromatic system encourages stacking/aggregation.Improved: Lower molecular weight core allows for more solubilizing groups at C2/C4.
Resistance Resilience Vulnerable: Steric clash with T790M methionine gatekeeper.Resilient: Smaller core fits into the constricted ATP pocket of T790M mutants.
The "Pyrimidine Advantage" in SAR

The pyrimidine ring offers three accessible vectors (C2, C4, C6) for substitution, whereas quinazolines are often limited to the C4-aniline and C6/C7-alkoxy positions. This "tri-vector" geometry allows pyrimidines to simultaneously access:

  • The Hinge Region: Via N1 and C2-substituents.

  • The Hydrophobic Back Pocket: Via C4-substituents (critical for mutant specificity).

  • The Solvent Front: Via C5/C6, ideal for solubilizing tails or covalent warheads.

Part 2: Critical SAR Determinants

The success of third-generation inhibitors like Osimertinib lies in specific SAR moves around the pyrimidine core.

The Hinge Binder (C2 Position)
  • Mechanism: The N1 of the pyrimidine accepts a H-bond from the backbone NH of Met793. A substituent at C2 (often an amine) donates a H-bond to the carbonyl of the hinge residue.

  • SAR Insight: Hydrophobic groups here reduce affinity. Small, polar-functionalized amines (e.g., aminopyridines or anilines) are preferred to maintain H-bond networks.

The Specificity Element (C4 Position)
  • Mechanism: This vector points towards the "gatekeeper" residue (Thr790 in WT, Met790 in mutants).

  • SAR Insight: Quinazolines clash with the bulky Methionine in T790M mutants. Pyrimidines, being smaller, can accommodate a hydrophobic aromatic ring (like the indole in Osimertinib) at C4. This indole forms a specific edge-to-face

    
    -interaction with the mutant Methionine, turning the mutation into a selectivity filter.
    
The Covalent Warhead (Solvent Front)
  • Mechanism: To overcome high intracellular ATP concentrations, a Michael acceptor (acrylamide) is attached to trap the kinase irreversibly.

  • SAR Insight: The geometry of the pyrimidine scaffold allows the acrylamide to be positioned precisely to attack Cys797 .

    • Protocol Note: The linker length is critical. A linker that is too short prevents orbital overlap; too long leads to "floppy" binding and off-target reactivity.

Visualization: The Pyrimidine Pharmacophore Map

SAR_Map cluster_0 SAR Logic Pyrimidine Pyrimidine Core (Scaffold) Hinge C2 Position: Hinge Binding (Met793 Interaction) Pyrimidine->Hinge Gatekeeper C4 Position: Hydrophobic Pocket (Mutant Selectivity) Pyrimidine->Gatekeeper Warhead C5/C6 Position: Solvent Front (Cys797 Covalent Bond) Pyrimidine->Warhead Hinge->Gatekeeper Synergistic Binding

Figure 1: Pharmacophore map illustrating the functional vectors of the pyrimidine scaffold in EGFR kinase inhibition.

Part 3: Experimental Performance Data

The following data contrasts the potency of a representative Pyrimidine inhibitor (Osimertinib-like) versus a Quinazoline inhibitor (Gefitinib).

Table 1: IC50 Comparison (nM) across EGFR Genotypes

Target GenotypeGefitinib (Quinazoline)Osimertinib (Pyrimidine)Interpretation
EGFR WT (A431 cells)3.0 nM15.0 nMPyrimidine is less potent on WT, reducing dermatological toxicity.
EGFR L858R (Sensitizing)2.5 nM2.0 nMBoth scaffolds effectively target the open conformation of the activated kinase.
EGFR L858R/T790M (Resistant)>1000 nM3.0 nM Critical Differentiator: Pyrimidine scaffold avoids steric clash with T790M.
Selectivity Ratio (WT / T790M)< 0.01~5.0Higher ratio indicates a wider therapeutic window.

Part 4: Experimental Protocols

To generate the SAR data above, a robust FRET-based assay is required. This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure competitive binding.

Protocol: LanthaScreen™ Eu Kinase Binding Assay[2]

Objective: Determine the IC50 of pyrimidine analogs against EGFR T790M.

Reagents
  • Kinase: Recombinant EGFR T790M (GST-tagged).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Tracer 236).[2]

  • Antibody: LanthaScreen™ Eu-anti-GST antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow Steps
  • Compound Preparation:

    • Prepare 10 mM stocks of pyrimidine analogs in DMSO.

    • Perform a 10-point serial dilution (1:3) in DMSO.[2]

    • Dilute 100-fold into Kinase Buffer (Final DMSO concentration 1%).

  • Master Mix Assembly:

    • Prepare "Kinase/Antibody Mix": 5 nM EGFR T790M + 2 nM Eu-Antibody in buffer.

    • Prepare "Tracer Solution": 4 nM Tracer 236 in buffer.

  • Assay Reaction (384-well plate):

    • Add 5 µL of diluted Compound to assay wells.

    • Add 5 µL of Kinase/Antibody Mix.

    • Add 5 µL of Tracer Solution.[2][3]

    • Control Wells: Min signal (Excess inhibitor), Max signal (DMSO only).

  • Incubation & Detection:

    • Incubate for 60 minutes at Room Temperature (protected from light).

    • Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

  • Data Analysis:

    • Calculate Emission Ratio:

      
      
      
    • Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

Visualization: Screening Workflow

Workflow Design 1. Scaffold Design (Pyrimidine Core Modification) Synthesis 2. Chemical Synthesis (Nucleophilic Substitution) Design->Synthesis Library Gen Assay 3. TR-FRET Assay (Competitive Binding) Synthesis->Assay Purified Cpds Analysis 4. SAR Analysis (IC50 & Selectivity calc) Assay->Analysis Raw Data Decision Go / No-Go Decision Analysis->Decision Decision->Design Optimization Loop

Figure 2: Iterative SAR workflow for optimizing pyrimidine-based kinase inhibitors.

References

  • Role of Pyrimidine Scaffolds in Medicinal Chemistry

    • Source: BenchChem Technical Guides[4]

  • Osimertinib vs Gefitinib: Mechanisms of Action and Resistance

    • Source: Journal of Medicinal Chemistry (ACS) / Clinical Cancer Research
    • Context: Detailed structural comparison of binding modes.
    • URL:[Link]

  • LanthaScreen™ Eu Kinase Binding Assay Protocol Source: Thermo Fisher Scientific User Guide
  • Privileged Structures in Drug Discovery: Pyrimidines

    • Source: National Center for Biotechnology Inform
    • URL:[Link] (Representative Link)

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Phenylpyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Phenylpyrimidine-2-carbaldehyde (and its common isomer 2-Phenylpyrimidine-5-carbaldehyde , CAS 130161-46-5) is a heterocyclic building block frequently used in the synthesis of kinase inhibitors and agrochemicals.[1][2]

As a researcher, you must recognize that this compound presents a dual-hazard profile derived from its functional groups:

  • The Aldehyde Moiety: Highly reactive toward nucleophiles (proteins/DNA) and prone to auto-oxidation in air to form carboxylic acids.[1] This creates a sensitization risk and requires inert handling to maintain purity.

  • The Pyrimidine Core: A nitrogen-rich heterocycle often designed for biological activity, implying potential (often uncharacterized) toxicity or pharmacological effects.[1][3]

Core Directive: Treat this substance as a potential sensitizer and bioactive agent .[1] Do not rely solely on the lack of specific toxicity data; apply the Precautionary Principle.[4]

Risk Assessment & Hazard Identification

Self-Validation Logic: If you understand the mechanism of toxicity, you will naturally adhere to the safety protocol.[1]

Hazard ClassGHS CodeMechanism & Causality
Skin Irritation H315 Aldehydes react with skin amines (Schiff base formation), causing dermatitis and potential sensitization.[1]
Eye Irritation H319 Fine particulate dust is highly irritating to mucous membranes; the phenyl group increases lipophilicity, aiding tissue penetration.
Resp. Irritation H335 Inhalation of dust or sublimed vapor triggers inflammation of the upper respiratory tract.
Reactivity -- Air Sensitive. Aldehydes oxidize to acids upon prolonged exposure to atmospheric oxygen. Store under Nitrogen/Argon.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for heterocyclic aldehydes due to potential permeation.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Why: Aldehydes can permeate thin latex.[1] Double gloving creates a sacrificial layer. If dissolving in DCM or Chloroform, use PVA or Silver Shield laminate gloves immediately.
Eye/Face Chemical Safety Goggles (Not just safety glasses)Why: Powder handling generates micro-aerosols that can bypass side shields of standard glasses. Goggles provide a seal against dust entry.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Why: Engineering controls (Hood) are superior to PPE. Use a respirator only if weighing outside a hood (strongly discouraged).
Body Tyvek Lab Coat or Apron Why: Cotton lab coats absorb chemicals.[1] Tyvek sheds dust and prevents "carry-home" contamination.

Operational Protocol: The "Self-Validating" Workflow

This workflow is designed so that a failure in one step prevents progression to the next, ensuring safety.[1]

Phase A: Pre-Operational Check
  • Atmosphere Check: Verify the container is sealed. If the solid has turned from yellow to white/crusty, auto-oxidation to the carboxylic acid may have occurred.

  • Static Control: Pyrimidine derivatives are often fluffy, electrostatic solids. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent powder scattering.

Phase B: Weighing & Transfer (Critical Step)

Most exposure events occur here.

  • Containment: Perform all weighing inside a certified chemical fume hood.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Solvent Trap: Have your reaction solvent ready before opening the chemical vial.

    • Protocol: Open Vial

      
       Transfer Solid 
      
      
      
      Re-seal Vial
      
      
      Immediately add solvent to the reaction vessel to dissolve the dust hazard.
Phase C: Reaction Setup
  • Inert Gas: Purge the reaction vessel with Nitrogen or Argon before heating.

  • Temperature: Avoid heating the dry solid. Dissolve first, then heat. Aldehydes have low auto-ignition temperatures in the presence of air.

Phase D: Waste & Disposal
  • Segregation: Dispose of in Organic Waste (Non-Halogenated) unless halogenated solvents were used.

  • Quenching (Optional): If disposing of large excess pure material, treat with a dilute sodium bisulfite solution to form the bisulfite adduct, reducing volatility and reactivity before disposal.

  • Contraindication: NEVER mix aldehyde waste with strong oxidizers (Nitric acid, Peroxides) or strong bases (Exothermic polymerization risk).

Visual Workflow (DOT Diagram)

SafetyProtocol Start START: Risk Assessment Check Check: Solid Color (Yellow = OK, White = Oxidized) Start->Check PPE Don PPE: Double Nitrile + Goggles Check->PPE Pass Waste Disposal: Organic Stream (No Oxidizers) Check->Waste If Oxidized/Degraded Hood Engineering Control: Fume Hood On PPE->Hood Weigh Weighing: Use Antistatic Gun Hood->Weigh Solvent Immediate Solubilization (Eliminate Dust) Weigh->Solvent Critical Safety Step Solvent->Waste

Caption: Operational flow for handling 5-Phenylpyrimidine-2-carbaldehyde. Note the critical step of immediate solubilization to eliminate dust hazards.

Emergency Response Plan

ScenarioImmediate Action
Skin Contact Wash, don't scrub. Rinse with soap and water for 15 minutes.[1] Scrubbing drives the lipophilic phenyl group deeper into the dermis.
Eye Contact Flush for 15 minutes. Do not use neutralizing agents. Seek medical attention immediately (Aldehydes can cause corneal cross-linking).
Spill (Solid) Do not sweep. Sweeping creates dust. Cover with a wet paper towel (solvent-dampened) to trap powder, then wipe up.
Spill (Solution) Absorb with vermiculite or sand. Dispose as chemical waste.

References

  • Matrix Fine Chemicals. (n.d.). 2-Phenylpyrimidine-5-carbaldehyde Product Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpyrimidine-5-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

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